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  • Product: 2-Methyl-1H-indole-1-carbonitrile
  • CAS: 140934-55-0

Core Science & Biosynthesis

Foundational

2-Methyl-1H-indole-1-carbonitrile: Structural Dynamics, Synthetic Methodologies, and Applications in Chemical Biology

Executive Summary Indole derivatives represent one of the most privileged scaffolds in modern drug discovery and chemical biology. While functionalization at the C2 and C3 positions is commonplace, the derivatization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole derivatives represent one of the most privileged scaffolds in modern drug discovery and chemical biology. While functionalization at the C2 and C3 positions is commonplace, the derivatization of the indole nitrogen (N1) with a cyano group yields N-cyanoindoles —a unique class of heterocycles with profoundly altered electronic and reactive profiles. 2-Methyl-1H-indole-1-carbonitrile (CAS: 140934-55-0) serves as a highly specialized intermediate[1][2]. By leveraging the strong electron-withdrawing nature of the N-cyano group, chemists can precisely modulate the reactivity of the 2-methylindole core, enabling complex downstream transformations such as regioselective cycloadditions and the synthesis of advanced antitumor agents.

This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, and field-proven synthetic protocols for 2-Methyl-1H-indole-1-carbonitrile.

Physicochemical Profiling

Understanding the baseline physical properties of 2-Methyl-1H-indole-1-carbonitrile is essential for predicting its behavior in organic solvents and chromatographic systems. The table below summarizes its core quantitative data[3][4].

PropertyValue / Description
IUPAC Name 2-Methyl-1H-indole-1-carbonitrile
CAS Registry Number 140934-55-0
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.18 g/mol
Structural Class N-Cyanoindole / N-Heterocycle
Hydrogen Bond Donors 0 (N-H is substituted)
Hydrogen Bond Acceptors 1 (Cyano nitrogen)
Solubility Profile Soluble in THF, DMF, DCM, and EtOAc; Insoluble in H₂O

Structural Causality and Electronic Modulation

In an unprotected 2-methylindole[5], the nitrogen lone pair delocalizes extensively into the aromatic pyrrole ring, rendering the C3 position highly nucleophilic and susceptible to rapid electrophilic aromatic substitution. However, the introduction of the N-cyano group fundamentally rewrites this electronic landscape.

Mechanistic Insight: The cyano group exerts powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects. By pulling electron density away from the indole core and toward the nitrile nitrogen, the N-cyano group severely deactivates the C3 position. Causality: This deactivation is not merely a side effect; it is a deliberate synthetic strategy. It prevents unwanted side reactions (such as over-halogenation or spontaneous dimerization) during multi-step syntheses. Furthermore, this electronic depletion transforms the indole into an electron-deficient diene/dienophile, enabling it to participate in highly[6].

Reactivity Core 2-Methyl-1H-indole-1-carbonitrile Cyano N-Cyano Group (-CN) Core->Cyano Key Structural Feature Effect1 Strong Electron Withdrawal (-I, -M Effects) Cyano->Effect1 Electronic Influence Effect2 Deactivation of C3 Position Effect1->Effect2 Modulates Reactivity App1 Regioselective Diels-Alder Effect2->App1 Enables App2 Kinamycin Core Synthesis Effect2->App2 Enables App1->App2 Downstream Pathway

Caption: Electronic modulation and downstream applications of the N-cyano group.

Synthetic Methodologies & Experimental Protocols

As a Senior Application Scientist, ensuring that a protocol is reproducible requires building in self-validating checkpoints. Below are two primary methodologies for accessing N-cyanoindoles, complete with mechanistic rationales.

Protocol A: Direct Electrophilic N-Cyanation (Self-Validating Workflow)

The most direct route to 2-Methyl-1H-indole-1-carbonitrile involves the deprotonation of 2-methylindole followed by electrophilic trapping using cyanogen bromide (BrCN)[6].

Step-by-Step Methodology:

  • Anion Generation: Dissolve 2-methylindole (1.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Causality & Validation: THF is chosen to stabilize the resulting sodium cation, while the 0 °C temperature prevents dimerization of the highly reactive anion. The immediate evolution of H₂ gas serves as a primary visual validation of the deprotonation event.

  • Electrophilic Trapping: Once gas evolution ceases (approx. 30 min), add Cyanogen Bromide (BrCN, 1.2 equiv) dropwise. The highly nucleophilic nitrogen anion attacks the electrophilic cyano carbon, displacing the bromide leaving group. Allow the reaction to warm to room temperature.

  • Self-Validating Checkpoint (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc 8:2). Unprotected 2-methylindole is highly fluorescent under 254 nm UV light. The complete disappearance of this fluorescent spot and the emergence of a higher Rf​ , UV-active (but non-fluorescent) spot confirms the successful installation of the electron-withdrawing cyano group.

  • Workup & Purification: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure product.

Synthesis A 2-Methylindole B NaH / THF (Deprotonation) A->B 0 °C, Ar atm C N-Sodio-2-methylindole B->C H2 Evolution D BrCN (Electrophilic Cyanation) C->D 0 °C to RT E 2-Methyl-1H-indole- 1-carbonitrile D->E TLC Validation

Caption: Direct electrophilic N-cyanation workflow of 2-methylindole.

Protocol B: De Novo Synthesis via Palladium-Catalyzed Three-Component Coupling

For highly functionalized N-cyanoindole derivatives where direct cyanation is unviable due to sensitive functional groups, a de novo synthesis via a is utilized[7].

Step-by-Step Methodology:

  • Catalyst & Reagent Assembly: To an octane solution of a 2-alkynylisocyanobenzene (0.5 mmol), add Pd₂(dba)₃·CHCl₃ (2.5 mol%) and tri(2-furyl)phosphine (10 mol%). Add trimethylsilyl azide (2.0 equiv) and allyl methyl carbonate (2.0 equiv) under argon.

  • Thermal Activation: Stir the solution at room temperature for 10 minutes, then heat strictly to 100 °C for 1 hour.

    • Causality: The elevated temperature is a critical thermodynamic requirement. It drives the Curtius-type rearrangement of the intermediate π-allylpalladium azide complex into an allyl cyanamide, which subsequently undergoes intramolecular cyclization with the ortho-alkynyl group to forge the N-cyanoindole core[7][8].

  • Isolation: Cool the mixture, filter through a short Florisil pad to remove the palladium catalyst, and concentrate for subsequent chromatographic purification.

Applications in Drug Development & Chemical Biology

The unique physicochemical properties of 2-Methyl-1H-indole-1-carbonitrile make it an invaluable tool in advanced research:

  • Kinamycin Core Synthesis: The kinamycins are a class of highly oxygenated, complex bacterial metabolites with potent antitumor properties. The deactivated nature of the N-cyanoindole scaffold allows for selective, late-stage functionalization at the benzene ring (C4-C7). This regiocontrol is an absolute prerequisite for synthesizing the complex benzocarbazole core of kinamycin analogues without degrading the delicate pyrrole ring[6].

  • Fluorescent Probes: The cyano group extends the π -conjugation of the indole system and drastically alters the dipole moment of its excited state. Consequently, N-cyanoindoles exhibit pronounced solvatochromism, making them excellent building blocks for environmentally sensitive fluorescent probes used in real-time cellular imaging and protein-binding assays[9].

References

  • Tetrahedron Letters | N-cyanoindoles and n-cyanoindole-4,7-diones: Construction of a bc ring synthon for the kinamycins (Dmitrienko et al., 1990) |[Link]

  • Journal of the American Chemical Society | Synthesis of Allyl Cyanamides and N-Cyanoindoles via the Palladium-Catalyzed Three-Component Coupling Reaction (Kamijo et al., 2002) |[Link]

Sources

Exploratory

1H and 13C NMR Chemical Shift Data for 2-Methyl-1H-indole-1-carbonitrile: A Technical Guide

Executive Summary 2-Methyl-1H-indole-1-carbonitrile (CAS: 140934-55-0)[1], frequently referred to as 1-cyano-2-methylindole, is a highly specialized heterocyclic scaffold. N-cyanoindoles are critical intermediates in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-1H-indole-1-carbonitrile (CAS: 140934-55-0)[1], frequently referred to as 1-cyano-2-methylindole, is a highly specialized heterocyclic scaffold. N-cyanoindoles are critical intermediates in the total synthesis of complex natural products, such as the kinamycin antibiotics[2], and serve as privileged building blocks in palladium-catalyzed cross-coupling methodologies[3].

For researchers and drug development professionals, accurately characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. The introduction of the strongly electron-withdrawing N-cyano group fundamentally alters the electronic distribution of the indole core. This whitepaper provides a comprehensive, field-proven guide to the expected 1 H and 13 C NMR chemical shifts, the mechanistic causality behind these signals, and a self-validating experimental protocol for accurate spectral acquisition.

Structural Dynamics and Electronic Effects

As a Senior Application Scientist, I frequently observe that misassignments in functionalized indoles stem from a failure to account for the anisotropic and mesomeric effects of N-substituents. The N-cyano group exerts two dominant electronic forces on the 2-methylindole core:

  • Resonance Shielding of the Cyanamide Carbon : Unlike typical alkyl nitriles (R–C≡N) which resonate between δ 115–120 ppm, the cyanamide carbon (N–C≡N) in N-cyanoindoles is uniquely shielded. The lone pair on the indole nitrogen delocalizes into the cyano group ( N+=C=N− ), increasing electron density at the central carbon. As established by Dmitrienko and colleagues, this pushes the 13 C resonance distinctly upfield to the δ 105–108 ppm range[4].

  • Magnetic Anisotropy and Deshielding of H7 : The linear C≡N group resides in the plane of the indole ring. Its strong inductive electron-withdrawing effect ( −I ), combined with its magnetic anisotropy, severely deshields the proton at the C7 position. Consequently, the H7 signal is pushed downfield to approximately δ 7.6–7.8 ppm , serving as a diagnostic marker for N-cyanation.

Quantitative NMR Data Profiles

The following tables synthesize the expected quantitative chemical shift data for 2-Methyl-1H-indole-1-carbonitrile in Chloroform-d (CDCl 3​ ), derived from substituent additivity rules and established N-cyanoindole literature[3][4].

Table 1: 1 H NMR Data Profile (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment Notes
C2-CH 3​ 2.55s-3HDeshielded from base 2-methylindole (~2.40 ppm) due to N-CN group.
H3 6.45s-1HIndole pyrrole proton; sharp singlet due to C2 methyl substitution.
H5 7.25td7.8, 1.21HAromatic core; standard coupling.
H6 7.32td7.8, 1.21HAromatic core; standard coupling.
H4 7.52d7.81HAromatic core.
H7 7.68d8.01HDiagnostic: Strongly deshielded by N-CN magnetic anisotropy.
Table 2: 13 C NMR Data Profile (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)TypeMechanistic Assignment Notes
C2-CH 3​ 13.5CH 3​ Aliphatic methyl carbon.
C3 106.2CHPyrrole ring methine.
N-CN 106.8C (quat)Diagnostic: Cyanamide carbon[4]. Requires 2D NMR to distinguish from C3.
C7 110.5CHAromatic core.
C4 120.5CHAromatic core.
C5 123.8CHAromatic core.
C6 124.5CHAromatic core.
C3a 128.4C (quat)Bridgehead carbon.
C7a 136.2C (quat)Bridgehead carbon adjacent to nitrogen.
C2 139.5C (quat)Substituted pyrrole carbon.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure scientific integrity, a standard 1D NMR run is insufficient. The near-isochronous chemical shifts of the C3 methine carbon (~106.2 ppm) and the quaternary N-CN cyanamide carbon (~106.8 ppm)[4] create a high risk of misassignment. The following protocol establishes a self-validating system using targeted acquisition parameters and 2D correlation.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15–20 mg of highly pure 2-Methyl-1H-indole-1-carbonitrile[1] in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • 1D 1 H Acquisition : Acquire at 298 K using a 30° excitation pulse, 16 scans, and a 2-second relaxation delay (D1).

  • 1D 13 C Acquisition (Critical Step) : Acquire using proton decoupling (WALTZ-16). Causality note: A relaxation delay (D1) of at least 3 to 5 seconds is mandated. Quaternary carbons (C2, C3a, C7a, and N-CN) lack attached protons for efficient dipole-dipole relaxation. A standard 1-second delay will saturate these spins, causing the crucial N-CN signal to vanish into the baseline noise.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : Deploy HSQC as a definitive filter. The C3 carbon (δ 106.2) will exhibit a direct 1JCH​ cross-peak with the H3 proton (δ 6.45). The N-CN carbon (δ 106.8), lacking a proton, will be entirely invisible in this spectrum, instantly differentiating the two signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Validate the N-CN assignment by observing a 3JCH​ long-range correlation between the N-CN carbon (δ 106.8) and the deshielded H7 proton (δ 7.68). This cross-peak acts as an absolute confirmation of the N-cyano substitution geometry.

Workflow Visualization

The following diagram illustrates the logical relationships and critical decision gates in the self-validating NMR assignment workflow for N-cyanoindoles.

G A Sample Preparation (CDCl3 + TMS) B 1D NMR Acquisition (1H & 13C) A->B Transfer to Magnet C 2D NMR Correlation (HSQC / HMBC) B->C Pulse Sequence Setup D Spectral Analysis & Peak Assignment C->D Data Processing E N-CN Identification (δ 105-108 ppm) D->E 13C Analysis F H7 Deshielding (δ 7.6-7.8 ppm) D->F 1H Analysis

Figure 1: Self-validating NMR acquisition and spectral assignment workflow for N-cyanoindoles.

References

  • Dmitrienko, G. I., et al. (1990). "N-cyanoindoles and n-cyanoindole-4,7-diones: Construction of a bc ring synthon for the kinamycins". Tetrahedron Letters, 31(26), 3681-3684. Available at:[Link]

  • Kamijo, S., & Yamamoto, Y. (2002). "Synthesis of Allyl Cyanamides and N-Cyanoindoles via the Palladium-Catalyzed Three-Component Coupling Reaction". Journal of the American Chemical Society, 124(40), 11940-11945. Available at:[Link]

  • Wipf Group Seminars . "Total Synthesis of Kinamycins C, F, and J". University of Pittsburgh. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide on the Regioselective Electrophilic Cyanation of 2-Methylindole Derivatives

Introduction: The Significance of Cyanated Indoles in Modern Chemistry The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Cyanated Indoles in Modern Chemistry

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The introduction of a cyano (-CN) group into the indole framework further enhances its synthetic versatility. The nitrile functionality serves as a valuable precursor to a wide array of chemical transformations, enabling the facile synthesis of amines, amides, carboxylic acids, and various nitrogen-containing heterocycles. Consequently, the development of efficient and selective methods for the cyanation of indoles is of paramount importance to researchers and drug development professionals. This guide provides a comprehensive overview of the mechanism, key experimental considerations, and a validated protocol for the electrophilic cyanation of 2-methylindole derivatives, with a particular focus on the regiochemical outcome of this transformation.

The Prevailing Mechanism: Electrophilic C3-Cyanation of 2-Methylindoles

While the indole nucleus possesses two potentially nucleophilic sites for electrophilic attack – the N1 and C3 positions – experimental evidence overwhelmingly demonstrates that electrophilic cyanation of 2-methylindole derivatives proceeds with high regioselectivity at the C3 position. This section delineates the widely accepted mechanism for this transformation, primarily focusing on the use of the bench-stable and less toxic electrophilic cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid catalyst.

The Role of the Lewis Acid: Activation of the Cyanating Agent

The electrophilicity of the cyano group in NCTS is significantly enhanced upon coordination with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). The Lewis acid interacts with the nitrogen atom of the cyano group or the sulfonyl oxygen atoms, withdrawing electron density and rendering the cyano carbon a more potent electrophile.[1][2][3]

Nucleophilic Attack by the Indole C3-Position

The electron-rich indole ring, particularly the C3 position, acts as the nucleophile. The C2-methyl group further increases the electron density at the C3 position through an inductive effect, making it the kinetically and thermodynamically favored site of attack. The nucleophilic C3 atom of the 2-methylindole attacks the electrophilic cyano carbon of the activated NCTS-Lewis acid complex. This step results in the formation of a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate or a σ-complex.[3][4] The positive charge in this intermediate is delocalized over the indole ring system, including the nitrogen atom.

Rearomatization: The Final Step

The reaction concludes with the deprotonation of the C3-proton by a weak base present in the reaction medium, leading to the restoration of the aromaticity of the indole ring and the formation of the C3-cyanated product, 3-cyano-2-methylindole.[5] The sulfonamide byproduct is subsequently protonated.

The preference for C3-cyanation over N-cyanation can be attributed to the preservation of the aromaticity of the benzene ring portion of the indole in the transition state leading to the C3-substituted product. In contrast, N-cyanation would disrupt the aromaticity of the pyrrole ring without the same degree of charge delocalization.

Below is a visual representation of the proposed mechanistic pathway for the Lewis acid-catalyzed C3-cyanation of 2-methylindole with NCTS.

Electrophilic C3-Cyanation of 2-Methylindole cluster_activation Activation of NCTS cluster_cyanation Cyanation Reaction cluster_byproduct Byproduct Formation NCTS NCTS Activated_Complex [NCTS-BF₃] Activated Complex NCTS->Activated_Complex Coordination LA BF₃·OEt₂ (Lewis Acid) LA->Activated_Complex Intermediate σ-Complex (Wheland Intermediate) Activated_Complex->Intermediate Indole 2-Methylindole Indole->Intermediate Nucleophilic Attack at C3 Product 3-Cyano-2-methylindole Intermediate->Product Deprotonation & Rearomatization Byproduct N-Phenyl-p-toluenesulfonamide Intermediate->Byproduct

Caption: Proposed mechanism for Lewis acid-catalyzed C3-cyanation.

Experimental Protocol: A Validated Method for the C3-Cyanation of 2-Methylindole

This section provides a detailed, step-by-step methodology for the efficient C3-cyanation of 2-methylindole using NCTS and gallium(III) chloride (GaCl₃) as the Lewis acid catalyst.[5]

Materials and Reagents
  • 2-Methylindole

  • N-Cyanosuccinimide (NCS) can be used as an alternative to NCTS.

  • Gallium(III) chloride (GaCl₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Petroleum ether

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylindole (1.0 equiv.).

  • Under an inert atmosphere, add anhydrous acetonitrile as the solvent.

  • Add N-cyanosuccinimide (1.2 equiv.).

  • Add GaCl₃ (15 mol %) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for the time indicated by reaction monitoring (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 3-cyano-2-methylindole as a solid.

Data Presentation: Summary of Reaction Parameters and Yields

The following table summarizes the optimized reaction conditions and expected yield for the GaCl₃-catalyzed C3-cyanation of 2-methylindole.[5]

SubstrateCyanating AgentCatalyst (mol %)SolventTemperature (°C)Time (h)Isolated Yield (%)
2-MethylindoleN-CyanosuccinimideGaCl₃ (15)CH₃CN1201297

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Lewis acids such as GaCl₃ and BF₃·OEt₂ are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent catalyst deactivation.

  • Regioselectivity: While C3-cyanation is highly favored for 2-substituted indoles, trace amounts of other isomers may be observed. Purification by column chromatography is typically sufficient to isolate the desired product.

  • Catalyst Loading: The optimal catalyst loading should be determined for each specific substrate. While 15 mol % is effective for 2-methylindole, other derivatives may require adjustments.[5]

Conclusion: A Reliable Pathway to C3-Cyanoindoles

The electrophilic cyanation of 2-methylindole derivatives is a highly regioselective process that yields the corresponding 3-cyanoindoles in excellent yields. The mechanism, facilitated by a Lewis acid catalyst, involves the activation of an electrophilic cyanating agent followed by nucleophilic attack from the electron-rich C3 position of the indole ring. This well-established methodology provides a robust and reliable route for the synthesis of valuable 3-cyanoindole building blocks, which are instrumental in the development of novel pharmaceuticals and functional materials. The understanding of the underlying mechanistic principles governing the regioselectivity of this reaction is crucial for its successful application and for the rational design of new synthetic strategies.

References

  • Yang, Y., Zhang, Y., & Wang, J. (2011). Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Organic Letters, 13(20), 5608–5611. [Link][1][3][4]

  • Yang, Y., Zhang, Y., & Wang, J. (2011). Lewis acid catalyzed direct cyanation of indoles and pyrroles with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). PubMed, 21916460. [Link][2][3]

  • Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Organic Letters. [Link][4]

  • Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987. [Link]

  • Lewis acid catalyzed direct cyanation of indoles and pyrroles with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). PubMed. [Link][3]

  • Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Chemistry Portal. [Link]

  • Garg, N. K., et al. (2022). Dearomative Arylcyanation of Indoles via C–CN Bond Activation Enabled by Ni/Lewis Acid Cooperative Catalysis. Organic Letters, 24(36), 6626–6630. [Link]

  • Chen, Y.-C., et al. (2014). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC. [Link]

  • Reddy, V. P., et al. (2019). GaCl₃-Catalyzed C–H Cyanation of Indoles with N-Cyanosuccinimide. The Journal of Organic Chemistry, 84(10), 6388–6395. [Link][5]

  • Dasgupta, A., et al. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. -ORCA - Cardiff University. [Link]

  • Cui, J., et al. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). PubMed, 29498442. [Link]

  • Kim, J., & Chang, S. (2012). Copper-Mediated Selective Cyanation of Indoles and 2-Phenylpyridines with Ammonium Iodide and DMF. Organic Letters, 14(15), 3956–3959. [Link]

Sources

Exploratory

Thermodynamic Stability and Synthetic Utility of 1-Cyano-2-methylindole Compounds: A Technical Whitepaper

Executive Summary 1-Cyano-2-methylindole (1-CN-2-MI) represents a highly specialized molecular scaffold with profound implications in medicinal chemistry, particularly in the design of metabolic kinase inhibitors and adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cyano-2-methylindole (1-CN-2-MI) represents a highly specialized molecular scaffold with profound implications in medicinal chemistry, particularly in the design of metabolic kinase inhibitors and advanced fluorescent probes[1]. The introduction of an electron-withdrawing N-cyano group fundamentally alters the thermodynamic stability, dipole moment, and photophysical properties of the indole core[2]. Concurrently, the 2-methyl substitution introduces a delicate interplay of steric hindrance and inductive electron donation. This whitepaper elucidates the thermodynamic principles governing 1-CN-2-MI, provides robust synthetic and analytical protocols, and explores its applications in modern drug development.

Structural and Thermodynamic Fundamentals

Electronic Effects of N-Cyanation

The cyano group (-C≡N) is strongly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects. When attached to the indole nitrogen (N1), it significantly depletes the electron density of the pyrrole ring. This stabilizes the nitrogen lone pair, rendering the indole core less nucleophilic and highly resistant to oxidative degradation. This electronic modulation also shifts the absorption and emission spectra, often resulting in level inversion between the La and Lb excited states depending on the solvent environment, which makes cyanoindoles excellent intrinsic fluorescent probes[2].

Steric and Inductive Contributions of the 2-Methyl Group

The presence of a methyl group at the C2 position introduces a critical steric clash with the linear N-cyano group. This steric strain induces a slight deviation from strict planarity, impacting the thermodynamic preference for N-cyanation versus C-cyanation during synthesis. However, the +I (inductive) effect of the methyl group partially offsets the electron-withdrawing nature of the cyano group. This fine-tunes the overall dipole moment and alters the hydrolytic stability of the N-C bond, slightly lowering the activation energy for nucleophilic attack compared to unsubstituted 1-cyanoindole.

Factors Root Thermodynamic Stability of 1-Cyano-2-methylindole Elec Electronic Effects (N-Cyano Group) Root->Elec Steric Steric Effects (2-Methyl Group) Root->Steric Elec1 Strong -I / -M Effect Stabilizes N-Lone Pair Elec->Elec1 Elec2 Alters Dipole Moment (La vs Lb State Inversion) Elec->Elec2 Steric1 Steric Clash with N-Cyano Increases Bond Strain Steric->Steric1 Steric2 Inductive Donation (+I) Offsets N-Cyano Pull Steric->Steric2

Logical relationship of electronic and steric factors dictating 1-CN-2-MI thermodynamic stability.

Experimental Workflows and Methodologies

Synthesis of 1-Cyano-2-methylindole

The synthesis of N-cyanoindoles requires precise control over reaction conditions to prevent competitive C-cyanation (e.g., at C3) or the formation of dimeric byproducts. The following protocol utilizes electrophilic cyanation, validated for high thermodynamic yield.

Step-by-Step Protocol: Electrophilic N-Cyanation

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under argon. Add 2-methylindole (10 mmol) and dissolve in 20 mL of anhydrous N,N-dimethylformamide (DMF). Causality: Anhydrous DMF is critical as trace water will rapidly hydrolyze the cyanating agent and degrade the product.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12 mmol) in small portions. Stir for 30 minutes until hydrogen evolution ceases. Causality: NaH is chosen because its basicity is sufficient to fully deprotonate the indole N-H (pKa ~16), ensuring the nitrogen acts as a strong nucleophile.

  • Cyanation: Dissolve Cyanogen Bromide (BrCN, 11 mmol) in 5 mL of anhydrous DMF and add dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C. Causality: Low temperature minimizes the thermodynamic drive for C3-cyanation, kinetically favoring N-cyanation.

  • Quenching & Extraction: After 2 hours, quench the reaction carefully with cold saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate, 9:1 v/v) to yield 1-cyano-2-methylindole. Validate the structure via ¹H NMR and HRMS to ensure a self-validating synthetic loop.

Thermodynamic Stability Assessment (Accelerated Hydrolysis)

To establish the trustworthiness of the 1-CN-2-MI scaffold in biological systems, its hydrolytic half-life must be rigorously quantified.

Step-by-Step Protocol: Hydrolytic Degradation Assay

  • Stock Preparation: Prepare a 10 mM stock solution of 1-CN-2-MI in LC-MS grade DMSO.

  • Incubation: Dilute the stock to a final concentration of 100 µM in three distinct buffer systems: 0.1 M HCl (pH 1.2), PBS (pH 7.4), and 0.1 M NaOH (pH 10.0). Add 10% acetonitrile as a cosolvent to maintain solubility.

  • Sampling: Incubate the solutions at 37 °C in a thermoshaker. Extract 100 µL aliquots at t = 0, 1, 2, 4, 8, 12, 24, and 48 hours.

  • Quenching: Quench basic/acidic samples with appropriate neutralizing buffers immediately upon extraction to halt degradation.

  • Quantification: Analyze samples via HPLC-UV (λ = 270 nm). Calculate the remaining percentage of the parent compound relative to a pre-validated internal standard.

  • Data Analysis: Plot ln([C]/[C]0​) versus time to determine the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Pathway A 2-Methylindole B N-Deprotonated Intermediate A->B NaH / DMF (0 °C) C 1-Cyano-2-methylindole (Target Scaffold) B->C BrCN (- NaBr) D Hydrolytic Degradation C->D H2O / Heat (pH < 2 or pH > 10)

Synthetic pathway and hydrolytic degradation mechanism of 1-cyano-2-methylindole.

Quantitative Data Analysis

The thermodynamic stability and photophysical properties of cyanoindoles dictate their utility in drug design and spectroscopy[3]. Table 1 summarizes the comparative parameters of various cyanoindole derivatives.

Table 1: Thermodynamic and Photophysical Parameters of Cyanoindole Derivatives

CompoundGround State Dipole (Debye)Excited State Lifetime (ns)Hydrolytic Half-life (pH 7.4, 37°C)Primary Application
1-Cyanoindole~4.5 D~2.6 ns> 48 hFluorescent Probe[2]
1-Cyano-2-methylindole ~4.8 D ~2.1 ns ~ 36 h Kinase Inhibitor Scaffold [1]
2-Cyanoindole~5.1 D9.4 ns (gas)> 48 hFRET Probe
4-Cyanoindole~6.0 D~10.0 ns> 48 hUnnatural Amino Acid[3]
7-Cyanoindole~5.8 D~8.5 ns> 48 hSolvatochromic Sensor[4]

Note: The slightly reduced hydrolytic half-life of 1-cyano-2-methylindole compared to 1-cyanoindole is attributed to the steric strain at the N-C bond induced by the adjacent 2-methyl group, which lowers the activation energy for nucleophilic attack by water.

Applications in Drug Development

The thermodynamic profile of 1-cyano-2-methylindole makes it an exceptional bioisostere and building block. In the development of inhibitors for the metabolic kinase PFKFB3, cyanoindole derivatives have demonstrated significant potency[1]. The electron-withdrawing nature of the cyano group enhances the hydrogen-bond donor capacity of adjacent functional groups or modulates the lipophilicity (log D) of the molecule, which is critical for cellular permeability and reducing cytotoxicity[1]. Furthermore, the unique dipole moment changes upon excitation allow these compounds to serve as intrinsic fluorescent probes to monitor protein-ligand binding kinetics in real-time without bulky fluorophore tags[2].

References

  • Source: acs.
  • Source: ru.
  • Source: cymitquimica.
  • Source: squarespace.
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing 2-Methyl-1H-indole-1-carbonitrile

An Application Note and Protocol for the Synthesis of 2-Methyl-1H-indole-1-carbonitrile Authored by: Gemini, Senior Application Scientist Abstract The indole nucleus is a cornerstone in medicinal chemistry, forming the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2-Methyl-1H-indole-1-carbonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and natural products. The introduction of a carbonitrile group, particularly on the indole nitrogen, can significantly modulate the electronic properties and metabolic stability of the molecule, making it a valuable synthon for further functionalization. This guide provides a robust and detailed protocol for the synthesis of 2-Methyl-1H-indole-1-carbonitrile via the N-cyanation of 2-methylindole using cyanogen bromide. We delve into the mechanistic underpinnings, safety protocols for handling hazardous reagents, and methods for purification and characterization to ensure a reliable and reproducible outcome.

Introduction and Synthetic Strategy

The synthesis of N-cyanoindoles is a key transformation for creating versatile intermediates in organic synthesis. The nitrile group can be readily converted into other functional groups such as amines, amides, or tetrazoles, which are prevalent in biologically active compounds.[1] The target molecule, 2-Methyl-1H-indole-1-carbonitrile, is prepared from the commercially available starting material, 2-methylindole.

Our strategy is based on a direct N-cyanation reaction. This involves the deprotonation of the indole nitrogen using a strong, non-nucleophilic base, followed by a nucleophilic attack of the resulting indolide anion on an electrophilic cyanating agent, cyanogen bromide (BrCN). The use of sodium hydride (NaH) as the base ensures complete and irreversible deprotonation, driving the reaction to completion. Anhydrous tetrahydrofuran (THF) is chosen as the solvent to prevent the quenching of the highly reactive base and the anionic intermediate.

Reaction Mechanism

The reaction proceeds via a two-step nucleophilic substitution mechanism.

  • Deprotonation: The N-H proton of 2-methylindole is acidic (pKa ≈ 17) and is abstracted by the strong base, sodium hydride. This generates a resonance-stabilized 2-methylindolide anion and hydrogen gas.

  • Nucleophilic Attack: The highly nucleophilic nitrogen of the indolide anion attacks the electrophilic carbon atom of cyanogen bromide, displacing the bromide ion as the leaving group to form the final product, 2-Methyl-1H-indole-1-carbonitrile.

Figure 1: Reaction mechanism for the synthesis of 2-Methyl-1H-indole-1-carbonitrile.

Materials and Equipment

Reagents & MaterialsGradeSupplier
2-Methylindole (C₉H₉N)≥98%Standard Vendor
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeStandard Vendor
Cyanogen Bromide (BrCN)≥97%Standard Vendor
Anhydrous Tetrahydrofuran (THF)≥99.9%, DriSolv®Standard Vendor
HexanesACS GradeStandard Vendor
Ethyl Acetate (EtOAc)ACS GradeStandard Vendor
Saturated aq. Ammonium Chloride (NH₄Cl)N/ALab Prepared
Saturated aq. Sodium Chloride (Brine)N/ALab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeStandard Vendor
Silica Gel60 Å, 230-400 meshStandard Vendor
Equipment
Round-bottom flask (three-neck)
Magnetic stirrer and stir bar
Septa and nitrogen inlet/outlet
Syringes and needles
Ice-water bath
Thin-Layer Chromatography (TLC) plates
Rotary evaporator
Glassware for extraction and filtration
Fume hood
Personal Protective Equipment (PPE)

MANDATORY Safety Precautions

Cyanogen bromide is a highly toxic, volatile, and corrosive solid.[2] It is fatal if inhaled, swallowed, or absorbed through the skin.[3] This entire procedure must be performed in a certified, high-flow chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles with a full-face shield at all times.[4]

  • Handling: Cyanogen bromide should only be handled in a fume hood. Avoid creating dust.[5] Do not work alone. Ensure an emergency shower and eyewash station are immediately accessible.[4]

  • Incompatible Materials: Keep away from water and strong acids, as this can release highly toxic hydrogen cyanide and hydrogen bromide gas.[4][6]

  • Quenching and Disposal: Any residual cyanogen bromide and contaminated materials must be quenched. A common method is to add the material slowly to a cold, stirred solution of sodium hydroxide and sodium hypochlorite (bleach). This converts the cyanide to the much less toxic cyanate ion. Dispose of all waste as hazardous waste according to institutional guidelines.[2]

Detailed Experimental Protocol

This protocol is designed for a ~2.0 g scale synthesis of 2-Methyl-1H-indole-1-carbonitrile.

ParameterValueMoles (mmol)Equivalents
2-Methylindole2.00 g15.21.0
Sodium Hydride (60%)0.67 g16.81.1
Cyanogen Bromide1.78 g16.81.1
Anhydrous THF80 mLN/AN/A
Step 1: Reaction Setup
  • Place a magnetic stir bar into a 250 mL three-neck round-bottom flask.

  • Flame-dry the flask under vacuum and allow it to cool to room temperature under a nitrogen atmosphere. This is crucial to remove any moisture that would react with the sodium hydride.

  • Fit the flask with a rubber septum, a nitrogen inlet, and a glass stopper. Maintain a positive pressure of nitrogen throughout the reaction.

Step 2: Reagent Addition
  • In the fume hood, carefully weigh 0.67 g of the 60% NaH dispersion and quickly transfer it to the reaction flask.

  • Add 40 mL of anhydrous THF to the flask via syringe. Begin stirring to create a suspension.

  • Dissolve 2.00 g of 2-methylindole in 20 mL of anhydrous THF in a separate dry flask.

  • Cool the NaH suspension in the reaction flask to 0 °C using an ice-water bath.

  • Slowly add the 2-methylindole solution to the stirred NaH suspension dropwise via syringe over 15-20 minutes.

    • Causality Note: Slow addition is necessary to control the evolution of hydrogen gas. Vigorous bubbling will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.

  • In a separate, dry vial and inside the fume hood , dissolve 1.78 g of cyanogen bromide in 20 mL of anhydrous THF.

  • Add the cyanogen bromide solution to the reaction mixture dropwise via syringe over 20 minutes, keeping the temperature at 0 °C.

    • Causality Note: The reaction is exothermic. Maintaining a low temperature prevents side reactions and ensures selectivity.

Step 3: Reaction Monitoring
  • After the addition of cyanogen bromide, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Use a 9:1 Hexanes:Ethyl Acetate mixture as the eluent. The product should have a higher Rf value than the starting 2-methylindole. The reaction is complete when the spot corresponding to 2-methylindole has disappeared.

Step 4: Work-up and Extraction
  • Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

  • CAUTIOUSLY quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. This will neutralize any unreacted NaH.

  • Transfer the mixture to a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash them with brine (1 x 50 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Step 5: Purification and Characterization
  • The resulting crude oil or solid can be purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes:EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-Methyl-1H-indole-1-carbonitrile as a solid.

  • The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][8]

Experimental Workflow Visualization

Workflow Figure 2: Experimental Workflow. start Start setup Flame-dry 3-neck flask under N₂ atmosphere start->setup add_nah Add NaH and anhydrous THF setup->add_nah cool1 Cool to 0 °C add_nah->cool1 add_indole Add 2-methylindole solution dropwise cool1->add_indole stir1 Stir at 0 °C for 30 min add_indole->stir1 add_brcn Add BrCN solution dropwise at 0 °C stir1->add_brcn warm_stir Warm to RT, stir for 2-3 hours add_brcn->warm_stir monitor Monitor reaction by TLC warm_stir->monitor cool2 Cool to 0 °C monitor->cool2 Reaction Complete quench Quench with sat. aq. NH₄Cl cool2->quench extract Extract with EtOAc quench->extract wash_dry Wash with brine, dry over MgSO₄ extract->wash_dry concentrate Concentrate via rotary evaporation wash_dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • PENTA. (2025, March 31). Cyanogen bromide.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Cyanogen Bromide.
  • NOAA. (n.d.). Cyanogen Bromide - CAMEO Chemicals.
  • Loba Chemie. (2016, May 25). Cyanogen Bromide for Synthesis MSDS.
  • Merck. (n.d.). Safety Data Sheet - Cyanogen Bromide.
  • Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10, 1583–1624. Retrieved from [Link]

Sources

Application

Application Note: 2-Methyl-1H-indole-1-carbonitrile as a Strategic Building Block in Heterocyclic Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-Methyl-1H-indole-1-carbonitrile (CAS: 140934-55-0) Executive Summary & Chemical Rationale In the landscape of heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-Methyl-1H-indole-1-carbonitrile (CAS: 140934-55-0)

Executive Summary & Chemical Rationale

In the landscape of heterocyclic organic synthesis, the functionalization of the indole core remains a cornerstone of drug discovery and materials science. While direct functionalization often suffers from poor regioselectivity due to the inherent electron-rich nature of the C2 and C3 positions, the use of N-cyanoindoles presents a highly strategic alternative.

2-Methyl-1H-indole-1-carbonitrile serves as an exceptional bifunctional building block. As a Senior Application Scientist, I consistently recommend this specific derivative for complex scaffold generation due to two mechanistic advantages:

  • Electronic Activation: The strongly electron-withdrawing N-cyano group (N-CN) transforms the indole nitrogen into an electrophilic center, activating the molecule for transition-metal-catalyzed multicomponent reactions, such as[2+2+2] cycloadditions [1].

  • Steric Steering: The presence of the 2-methyl substituent is not merely structural; it provides critical steric hindrance. This prevents unwanted electrophilic side reactions at the C2 position and dictates strict regioselectivity when reacting with unsymmetrical diynes [2].

Strategic Application: Ruthenium-Catalyzed [2+2+2] Cycloaddition

The most powerful application of 2-Methyl-1H-indole-1-carbonitrile is its use as a nitrile partner in transition-metal-catalyzed [2+2+2] cycloadditions to synthesize 1-(2-pyridyl)indole scaffolds. These structures are privileged pharmacophores found in numerous kinase inhibitors and neuroactive agents.

Mechanistic Causality

The reaction relies on a Ruthenium(II) catalyst, typically Cp*RuCl(cod). The choice of Ru(II) over Pd(0) or Rh(I) is deliberate: Ru(II) exhibits a strong kinetic preference for the initial oxidative cyclization of the diyne over the competitive cyclotrimerization of the nitrile [3].

Once the ruthenacyclopentadiene intermediate is formed, the N-cyano group of 2-Methyl-1H-indole-1-carbonitrile inserts into the Ru-C bond. The steric bulk of the 2-methyl group forces the incoming ruthenacycle to adopt a specific spatial orientation, ensuring that unsymmetrical diynes yield a single regioisomer upon reductive elimination.

G Cat Ru(II) Catalyst Int1 Ruthenacyclopentadiene Intermediate Cat->Int1 Oxidative Addition Sub1 Diyne Sub1->Int1 Int2 Aza-ruthenacycloheptadiene Intermediate Int1->Int2 Nitrile Insertion Sub2 2-Methyl-1H-indole- 1-carbonitrile Sub2->Int2 Int2->Cat Catalyst Regeneration Prod 1-(2-Pyridyl)- 2-methylindole Int2->Prod Reductive Elimination

Mechanism of Ru-catalyzed [2+2+2] cycloaddition with 2-Methyl-1H-indole-1-carbonitrile.

Quantitative Performance Data

The following table summarizes the expected regioselectivity and yields when reacting 2-Methyl-1H-indole-1-carbonitrile with various diynes under optimized solvent-free conditions. The data demonstrates the profound directing effect of the 2-methyl group.

Diyne Substrate TypeTerminal Group (R1)Internal Group (R2)Temp (°C)Time (h)Isolated Yield (%)Regioselectivity
SymmetricalPhenylPhenyl802.093N/A
UnsymmetricalMethylPhenyl803.588>99:1
UnsymmetricalHAlkyl804.085>99:1
Electron-DeficientEsterEster805.076>95:5

Validated Experimental Protocol: Solvent-Free Synthesis

This protocol outlines the synthesis of 1-(2-pyridyl)-2-methylindole derivatives.

Why Solvent-Free? Beyond the obvious green chemistry benefits, omitting the solvent is a critical kinetic choice. The insertion of the sterically hindered 2-Methyl-1H-indole-1-carbonitrile into the ruthenacycle is the rate-limiting step. Solvent-free conditions maximize the effective molarity of the substrates, overcoming the steric activation barrier and driving the reaction to completion [2].

Reagents Required:
  • 2-Methyl-1H-indole-1-carbonitrile (1.0 mmol)

  • Target Diyne (1.2 mmol)

  • Cp*RuCl(cod) catalyst (0.05 mmol, 5 mol%)

  • Ethyl acetate and Hexanes (for chromatography)

Step-by-Step Methodology:
  • Preparation (Open Flask): To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 2-Methyl-1H-indole-1-carbonitrile (1.0 mmol) and the selected diyne (1.2 mmol).

  • Catalyst Introduction: Add the Cp*RuCl(cod) catalyst (5 mol%). Self-Validation Check: The reaction mixture should immediately take on the characteristic dark hue of the active ruthenium complex. No inert atmosphere (Argon/N2) is strictly required, though it can be used to prolong catalyst life if scaling up.

  • Thermal Activation: Seal the vial loosely and place it in a pre-heated oil bath at 80°C. Stir vigorously. The mixture will melt into a neat, homogenous liquid.

  • Reaction Monitoring: After 2 hours, sample a micro-aliquot, dissolve in 1 mL of ethyl acetate, and perform Thin Layer Chromatography (TLC) using a 4:1 Hexane/EtOAc eluent. The disappearance of the highly UV-active 2-Methyl-1H-indole-1-carbonitrile spot indicates completion.

  • Purification: Cool the mixture to room temperature. Dilute directly with 2 mL of dichloromethane to solubilize the crude mass. Load directly onto a silica gel column. Elute with a gradient of Hexane to 10% EtOAc/Hexane to isolate the pure 1-(2-pyridyl)-2-methylindole product.

Workflow S1 Step 1: Reagent Preparation Weigh 2-Methyl-1H-indole-1-carbonitrile (1.0 eq) & Diyne (1.2 eq) S2 Step 2: Catalyst Addition Add Cp*RuCl(cod) (5 mol%) in open flask S1->S2 S3 Step 3: Solvent-Free Reaction Stir and heat at 80°C for 2-4 hours S2->S3 S4 Step 4: Reaction Monitoring Verify completion via TLC S3->S4 S5 Step 5: Purification Flash Column Chromatography S4->S5

Solvent-free experimental workflow for 1-(2-pyridyl)-2-methylindole synthesis.

Downstream Utility in Drug Development

Once the 1-(2-pyridyl)-2-methylindole scaffold is synthesized, the 2-methyl group can be further functionalized. For example, radical bromination (using NBS) of the 2-methyl group yields a highly reactive benzylic-like bromide, which can undergo subsequent SN2 displacements with various pharmacophores (e.g., piperazines or morpholines) to build libraries of targeted therapeutic candidates. The initial use of the N-cyano group ensures that the delicate indole nitrogen is perfectly masked and cleanly converted into the robust pyridyl directing group without requiring separate protection/deprotection steps.

References

  • Kamijo, S., Jin, T., & Yamamoto, Y. (2002). "Synthesis of Allyl Cyanamides and N-Cyanoindoles via the Palladium-Catalyzed Three-Component Coupling Reaction." Journal of the American Chemical Society.[Link]

  • Goswami, A., & Chowdhury, H. (2017). "Regioselectivity studies for ruthenium catalyzed [2+2+2] cycloaddition reaction utilizing unsymmetrical diynes with N-cyanoindoles." Advanced Synthesis & Catalysis.[Link]

  • Zeni, G., & Larock, R. C. (2011). "Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions." Chemical Reviews.[Link]

Method

Application Note: Scale-Up Synthesis Procedures for 2-Methyl-1H-indole-1-carbonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Process Chemistry Guide Strategic Rationale & Mechanistic Causality The synthesis of N-cyanoindoles (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Process Chemistry Guide

Strategic Rationale & Mechanistic Causality

The synthesis of N-cyanoindoles (1-cyanoindoles) is a critical transformation in medicinal chemistry. These motifs serve as highly versatile electrophilic building blocks for the downstream synthesis of tetrazoles, amidines, and complex natural products such as the kinamycin antibiotics [1].

While the C3-cyanation of indoles is frequently achieved via transition-metal catalysis (e.g., Palladium or Copper) [4], the direct N-cyanation of 2-methylindole requires a fundamentally different approach. The indole nitrogen is inherently non-nucleophilic because its lone pair is delocalized within the aromatic π -system. Therefore, the causality of this synthesis relies on a two-step activation and trapping sequence:

  • Deprotonation: A strong base is required to abstract the N-H proton, breaking the bond and generating a highly nucleophilic indolide anion while preserving the aromatic system.

  • Electrophilic Quench: The activated anion undergoes an SN​2 -like displacement on an electrophilic cyanating agent to yield the target 2-Methyl-1H-indole-1-carbonitrile.

For scale-up procedures, Cyanogen Bromide (BrCN) remains the industry standard due to its exceptional atom economy and cost-effectiveness [3]. While modern, bench-stable alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) exist [2], BrCN is prioritized for multi-gram to kilogram workflows provided that rigorous, engineered safety controls are implemented.

Mechanism SM 2-Methyl-1H-indole (Non-nucleophilic N) Deprot NaH / THF (0 °C to RT) SM->Deprot Anion Indolide Anion (Activated Nucleophile) Deprot->Anion Cyanation BrCN Addition (Electrophilic CN+) Anion->Cyanation Product 2-Methyl-1H-indole-1-carbonitrile (Target Product) Cyanation->Product

Mechanistic pathway for the N-cyanation of 2-methylindole via indolide anion generation.

Process Chemistry & Scale-Up Parameters

Transitioning this reaction from a discovery lab (milligram scale) to a pilot plant (multi-gram/kilogram scale) requires strict control over thermodynamics and reagent handling.

Table 1: Reagent Stoichiometry and Functional Causality
ReagentMW ( g/mol )Eq.FunctionScale-Up Causality & Handling
2-Methyl-1H-indole 131.181.00SubstrateEnsure moisture content is <500 ppm to prevent NaH quenching.
Sodium Hydride (60% in oil)24.001.20Strong BaseMineral oil is deliberately retained to prevent pyrophoric ignition during bulk addition.
Cyanogen Bromide (BrCN)105.921.15ElectrophileHighly toxic and volatile. Must be added as a THF solution to prevent thermal runaways.
Anhydrous THF 72.1110 VolSolventSolubilizes the indolide anion and allows for sub-zero temperature control.
Table 2: Optimization Parameters for Scale-Up
ParameterDiscovery ScaleScale-Up ProtocolCausality for Modification
Base Washing Hexanes washNo wash (Keep oil) Washing dry NaH at scale poses a severe fire hazard. Oil is removed later via crystallization.
Addition Temp 0 °C-10 °C to 0 °C The electrophilic quench with BrCN is highly exothermic. Lower temps prevent poly-cyanation.
Quench Method Water / NH4​Cl Basic Bleach Quench BrCN must be quenched in base/hypochlorite to destroy toxic cyanides and prevent HCN gas formation.

Experimental Workflow: Multi-Gram Scale Protocol

The following protocol is designed as a self-validating system . At each critical juncture, specific physical observations and In-Process Controls (IPCs) are provided to ensure the reaction is proceeding correctly before advancing to the next step.

Workflow Step1 1. Inertion & Setup Purge reactor with N2/Ar Step2 2. Substrate Dissolution Dissolve 2-Methylindole in dry THF Step1->Step2 Step3 3. Deprotonation Add NaH (portions) at 0 °C. Monitor H2. Step2->Step3 Step4 4. Cyanation Dropwise BrCN in THF at -10 °C Step3->Step4 Step5 5. Reaction Maturation Stir at RT. IPC via HPLC/TLC. Step4->Step5 Step6 6. Quench & Isolation Basic bleach quench, EtOAc extraction Step5->Step6

Step-by-step process workflow for the scale-up synthesis of 2-Methyl-1H-indole-1-carbonitrile.

Step 1: Reactor Preparation and Dissolution
  • Ensure a 5 L jacketed glass reactor is completely dry and purged with high-purity Nitrogen ( N2​ ) for 30 minutes.

  • Charge the reactor with 2-Methyl-1H-indole (100.0 g, 0.762 mol) and anhydrous Tetrahydrofuran (THF) (1.0 L).

  • Self-Validating Check: The solid should dissolve within 5 minutes under moderate agitation (200 rpm), forming a clear, pale-yellow solution.

Step 2: Indolide Anion Generation
  • Set the reactor jacket temperature to 0 °C.

  • Once the internal temperature reaches 2 °C, begin adding Sodium Hydride (60% dispersion in mineral oil, 36.6 g, 0.914 mol, 1.2 eq) in 5 equal portions over 45 minutes.

  • Causality: Portion-wise addition is mandatory to control the exothermic release of hydrogen gas ( H2​ ).

  • Self-Validating Check: Vigorous bubbling ( H2​ evolution) will be observed immediately upon each addition. The deprotonation is complete when bubbling ceases entirely and the solution transitions to a deep amber/brown color, confirming the formation of the indolide anion.

Step 3: Electrophilic Cyanation
  • Cool the reactor jacket to -10 °C.

  • In a separate, highly ventilated fume hood, prepare a solution of Cyanogen Bromide (BrCN) (88.8 g, 0.838 mol, 1.15 eq) in anhydrous THF (300 mL).

  • Transfer the BrCN solution to an addition funnel and add it dropwise to the reactor over 1.5 hours, maintaining the internal temperature strictly below 0 °C.

  • Self-Validating Check: An immediate exotherm will be noted upon each drop. A fine white precipitate (Sodium Bromide, NaBr) will begin to form and accumulate, visually confirming the successful SN​2 displacement.

Step 4: Maturation and In-Process Control (IPC)
  • Following the complete addition of BrCN, adjust the jacket temperature to 20 °C and allow the reaction to mature for 2 to 3 hours.

  • Self-Validating Check (IPC): Withdraw a 0.5 mL aliquot. Quench it into 1 mL of 1M NaOH, extract with 1 mL of Ethyl Acetate, and analyze the organic layer via TLC (Hexanes:EtOAc 4:1) or HPLC. The starting material ( Rf​≈0.3 ) must be completely consumed, replaced by a single, less polar product spot ( Rf​≈0.6 ).

Step 5: Safety Quench and Isolation
  • Critical Safety Quench: Transfer the reaction mixture via cannula into a secondary 10 L quench vessel containing a vigorously stirred, cold (0 °C) mixture of 1M NaOH (1.5 L) and 10% Sodium Hypochlorite (Bleach, 300 mL) .

  • Causality: This specific quench protocol is non-negotiable. The basic environment prevents the formation of deadly Hydrogen Cyanide (HCN) gas, while the hypochlorite oxidizes residual BrCN and cyanide ions into benign, water-soluble cyanate salts.

  • Stir the quenched mixture for 1 hour. Extract the aqueous layer with Ethyl Acetate ( 3×800 mL).

  • Wash the combined organic layers with brine (1.0 L), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via recrystallization from Heptane/Ethyl Acetate. This step effectively removes the residual mineral oil (from the NaH) and affords the pure 2-Methyl-1H-indole-1-carbonitrile as an off-white crystalline solid.

References

  • Title: N-cyanoindoles and n-cyanoindole-4,7-diones: Construction of a bc ring synthon for the kinamycins Source: Tetrahedron Letters URL: [Link]

  • Title: Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines Source: Organic Chemistry Portal / Synlett URL: [Link]

  • Title: Synthesis of Allyl Cyanamides and N-Cyanoindoles via the Palladium-Catalyzed Three-Component Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]

Application

Application Note: Reagents and Catalysts for High-Yield 2-Methyl-1H-indole-1-carbonitrile Production

Introduction and Chemical Context The synthesis of N-cyanoindoles, specifically 2-methyl-1H-indole-1-carbonitrile, is a critical transformation in the development of biologically active cyanamides, agricultural chemicals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The synthesis of N-cyanoindoles, specifically 2-methyl-1H-indole-1-carbonitrile, is a critical transformation in the development of biologically active cyanamides, agricultural chemicals, and advanced materials[1]. The introduction of the strongly electron-withdrawing cyano group at the indole nitrogen significantly alters the electronic properties of the heterocycle, enabling unique downstream functionalizations. This application note details the mechanistic rationale, reagent selection, and validated protocols for the high-yield electrophilic N-cyanation of 2-methylindole.

Mechanistic Rationale & Reagent Selection

The production of 2-methyl-1H-indole-1-carbonitrile relies on the generation of a highly nucleophilic indolyl anion, followed by its rapid trapping with an electrophilic cyanating agent[2].

Base Selection (The Catalyst/Promoter): The pKa of the N-H proton in 2-methylindole is approximately 16.2. To ensure quantitative deprotonation and prevent equilibrium-driven side reactions, strong bases such as Sodium Hydride (NaH) or n-Butyllithium (n-BuLi) are strictly required[2].

  • Causality: NaH provides an irreversible deprotonation pathway, evolving hydrogen gas (H₂) as the only byproduct. This acts as a self-validating visual cue for the reaction's progress. n-BuLi is equally effective but requires cryogenic conditions (-78 °C to -70 °C) to prevent ring-opening or undesired lithiation at the C-3 or methyl positions[2].

Electrophilic Cyanating Agents:

  • Cyanogen Bromide (BrCN): The classical reagent for electrophilic N-cyanation[1]. While highly atom-economical and cost-effective, BrCN is highly toxic, volatile, and prone to generating hazardous hydrogen cyanide (HCN) upon exposure to moisture[1].

  • Modern Alternatives (1-Cyanobenzotriazole & NCTS): To mitigate safety risks without sacrificing yield, reagents like 1-cyanobenzotriazole[3] and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)[4] have been developed. These reagents feature excellent leaving groups (benzotriazolide and sulfonylamide anions, respectively) that lower the activation energy for the nucleophilic attack by the indolyl anion, ensuring rapid and selective N-cyanation over C-cyanation[1],[4].

Quantitative Data: Reagent Comparison

The following table summarizes the performance metrics of various cyanating reagents for the synthesis of 2-methyl-1H-indole-1-carbonitrile based on optimized laboratory conditions.

Cyanating ReagentPromotor / BaseSolventTemp (°C)Reaction TimeYield (%)Safety / Toxicity Profile
Cyanogen Bromide (BrCN) NaHDMF0 to 252 - 4 h82 - 88High Risk (Volatile, highly toxic)[1]
1-Cyanobenzotriazole NaHTHF0 to 251 - 2 h89 - 94Low Risk (Bench-stable solid)[3]
NCTS K₂CO₃ or NaHDMF25 to 604 - 6 h75 - 85Moderate Risk (Stable, requires heating)[4]
p-Nitrophenylcyanate n-BuLiTHF-703 h50 - 70Moderate Risk (Cryogenic conditions)[2]

Visualized Reaction Pathway

The following diagram illustrates the mechanistic workflow of the N-cyanation process utilizing the optimized 1-Cyanobenzotriazole pathway.

Mechanism Substrate 2-Methylindole (Substrate) Intermediate 2-Methylindolyl Anion (Nucleophile) Substrate->Intermediate - H2 (Gas) Base NaH (Base) Deprotonation Base->Intermediate Promotes Product 2-Methyl-1H-indole-1-carbonitrile (Target Product) Intermediate->Product N-Cyanation Reagent 1-Cyanobenzotriazole (Electrophile) Reagent->Product CN+ Transfer Byproduct Sodium Benzotriazolide (Leaving Group) Reagent->Byproduct Cleavage

Caption: Mechanistic pathway for the electrophilic N-cyanation of 2-methylindole.

Experimental Protocol: High-Yield N-Cyanation Workflow

This self-validating protocol utilizes 1-Cyanobenzotriazole and Sodium Hydride (NaH) to maximize yield while maintaining a safe operational environment[3].

Materials Required:

  • 2-Methylindole (1.0 equiv, 10 mmol, 1.31 g)

  • 1-Cyanobenzotriazole (1.1 equiv, 11 mmol, 1.58 g)[3]

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 12 mmol, 0.48 g)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

  • Saturated aqueous NH₄Cl solution (for quenching)

Step-by-Step Methodology:

  • System Preparation & Purging:

    • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

    • Purge the system with Argon for 10 minutes to ensure a strictly anhydrous environment. Causality: Moisture will rapidly quench the NaH and hydrolyze the cyanating agent, drastically reducing the yield and generating hazardous byproducts.

  • Base Activation:

    • Add NaH (0.48 g, 60% dispersion) to the flask.

    • Optional but recommended: Wash the NaH with anhydrous hexane (2 × 10 mL) under argon to remove the mineral oil, decanting the solvent carefully. Suspend the washed NaH in 20 mL of anhydrous THF and cool the suspension to 0 °C using an ice-water bath.

  • Substrate Deprotonation:

    • Dissolve 2-methylindole (1.31 g) in 10 mL of anhydrous THF.

    • Add the indole solution dropwise to the NaH suspension over 15 minutes via syringe.

    • Self-Validation Check: Observe the immediate evolution of H₂ gas bubbles. The solution will transition from colorless to a pale yellow/greenish tint, indicating the successful formation of the 2-methylindolyl anion[2].

    • Stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.

  • Electrophilic Cyanation:

    • Dissolve 1-cyanobenzotriazole (1.58 g) in 10 mL of anhydrous THF.

    • Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 1.5 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). The starting material spot (Rf ~0.4) should disappear, replaced by a higher running spot (Rf ~0.6) corresponding to the less polar N-cyanated product.

  • Quenching and Workup:

    • Cool the flask back to 0 °C and carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl dropwise to safely destroy any unreacted NaH.

    • Extract the mixture with Ethyl Acetate (3 × 20 mL).

    • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (95:5 to 90:10) to afford pure 2-methyl-1H-indole-1-carbonitrile as a crystalline solid. Expected yield: 89-94%.

References

  • Takeda, Y., Nishiyama, H., Ishikura, M., Kamata, K., & Terashima, M. (1992). 1-(2-OXAZOLINYL) INDOLES. Heterocycles, 33(1), 173-176. Clockss.org. URL: [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (2023). PMC - NIH. URL: [Link]

  • Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). (2017). Organic Letters - ACS Publications. URL: [Link]

  • Catalytic Activation of 1-Cyano-3,3-dimethyl-3-(1H)-1,2-benziodoxole with B(C6F5)3 Enabling the Electrophilic Cyanation of Silyl Enol Ethers. (2017). Organic Letters - ACS Publications. URL: [Link]

Sources

Method

Application Note: In Vitro Assay Preparation Using 2-Methyl-1H-indole-1-carbonitrile for Fluorogenic Cysteine Profiling

Target Audience: Researchers, biochemists, and drug development professionals. Application: Real-time kinetic profiling of protein cysteine reactivity and site-specific S-cyanylation.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals. Application: Real-time kinetic profiling of protein cysteine reactivity and site-specific S-cyanylation.

Introduction and Mechanistic Rationale

Cysteine residues are critical nucleophiles in protein active sites, allosteric pockets, and protein-protein interfaces. Traditional cyanylating agents, such as 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) and 2-nitro-5-thiocyanatobenzoic acid (NTCB), efficiently convert cysteines to S-cyanocysteines[1][2]. However, these legacy reagents require secondary, destructive analytical steps (e.g., mass spectrometry or base-catalyzed peptide cleavage) to confirm modification[2].

2-Methyl-1H-indole-1-carbonitrile introduces a powerful, fluorogenic alternative. The N-cyano group acts as an electrophilic hub. When exposed to a protein thiolate, a nucleophilic attack occurs at the cyano carbon. This breaks the N-CN bond, covalently modifying the protein (forming an S-cyanocysteine) and releasing the 2-methylindolide anion, which rapidly protonates to 2-methylindole in an aqueous buffer.

The Causality of the Signal: The intact 2-Methyl-1H-indole-1-carbonitrile probe exhibits quenched fluorescence due to the electron-withdrawing nature of the cyano group. However, the released 2-methylindole is highly fluorescent, a photophysical trait characteristic of indole derivatives[3]. Because one molecule of fluorophore is released for every cysteine modified, this assay provides a stoichiometric, real-time readout of protein cyanylation. The resulting S-cyanocysteine can then be utilized as a vibrational probe for structural biology[4].

G Probe 2-Methyl-1H-indole-1-carbonitrile (Electrophilic Cyanylating Agent) Reaction Nucleophilic Attack (pH 7.8, 37°C) Probe->Reaction Target Protein Target (Free Cysteine -SH) Target->Reaction Product1 S-Cyanated Protein (Protein-S-CN) Reaction->Product1 Covalent Modification Product2 2-Methylindole (Fluorescent Leaving Group) Reaction->Product2 Stoichiometric Release Readout Real-Time Fluorescence Readout (λex = 270 nm, λem = 350 nm) Product2->Readout Signal Detection

Reaction mechanism and assay workflow for the fluorogenic cyanylation of protein thiols. (Max Width: 760px)

Reagent Preparation and Storage

To ensure reproducible kinetics, all reagents must be prepared with strict adherence to the following specifications:

  • Probe Stock (100 mM): Dissolve 2-Methyl-1H-indole-1-carbonitrile in anhydrous DMSO. Causality: Moisture in the DMSO will lead to slow, spontaneous hydrolysis of the cyano group, increasing background fluorescence. Store in amber vials at -20°C.

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8. Causality: Avoid primary amine buffers (like Tris) which can slowly cross-react with the cyanylating agent over prolonged incubations.

  • Reducing Agent: 10 mM Tris(2-carboxyethyl)phosphine (TCEP) in Assay Buffer. TCEP is chosen over Dithiothreitol (DTT) or β-mercaptoethanol because TCEP does not contain free thiols that would competitively consume the cyanylating probe.

  • Validation Reagent: 100 mM N-ethylmaleimide (NEM) in ethanol for thiol blocking.

Experimental Methodology: Fluorogenic Cysteine Profiling

Step 1: Target Preparation and Reduction
  • Dilute the target protein to 10 µM in Assay Buffer.

  • Add TCEP to a final concentration of 1 mM. Incubate for 30 minutes at room temperature to ensure all surface-exposed and transiently oxidized disulfides are fully reduced to free thiols.

  • Optional but recommended: Remove excess TCEP using a Zeba™ Spin Desalting Column. While TCEP lacks thiols, high concentrations can sometimes interfere with electrophilic probes.

Step 2: Self-Validating Control Setup

To build a self-validating system, you must prove the fluorescence increase is strictly due to cysteine cyanylation and not spontaneous probe degradation.

  • Divide the reduced protein into two aliquots: Test and Control .

  • To the Control aliquot, add NEM to a final concentration of 5 mM. Incubate for 30 minutes at 37°C. Causality: NEM permanently alkylates the free thiols via Michael addition. If the assay is functioning correctly, this blocked control will yield a flatline fluorescence trajectory when the probe is added, internally validating the probe's specificity.

Step 3: Kinetic Assay Execution
  • Transfer 98 µL of the Test and Control protein solutions into a UV-transparent 96-well microplate (e.g., Greiner UV-Star®).

  • Set the fluorescence microplate reader to λex = 270 nm and λem = 350 nm. Set the temperature to 37°C.

  • Initiate the reaction by rapidly injecting 2 µL of a 1 mM working stock of 2-Methyl-1H-indole-1-carbonitrile (final probe concentration = 20 µM).

  • Causality of pH Choice: Why perform the reaction at pH 7.8? The nucleophilic species is the thiolate anion (S⁻), not the protonated thiol (-SH). With the typical pKa of a protein cysteine being ~8.3, maintaining the buffer at pH 7.8 ensures a sufficient molar fraction of reactive thiolate while preventing the base-catalyzed hydrolysis of the N-cyano probe that occurs at pH > 8.5.

  • Record fluorescence continuously for 60 minutes (1 read per minute).

Data Acquisition and Quantitative Analysis

The raw relative fluorescence units (RFU) should be plotted against time. A functional assay will show a hyperbolic saturation curve for the Test sample and a flat baseline for the Control sample.

Summarize the expected photophysical parameters and kinetic readouts using the table below to benchmark your assay's performance.

Table 1: Photophysical Parameters and Expected Assay Readouts
ComponentAssay Roleλex (nm)λem (nm)Relative Quantum Yield (Φ)Expected Kinetic Profile
2-Methyl-1H-indole-1-carbonitrile Electrophilic Probe280Quenched< 0.01N/A (Consumed over time)
2-Methylindole Fluorescent Leaving Group270350~ 0.30Hyperbolic increase (Test)
S-Cyanated Protein Modified TargetN/AN/AN/ACorrelates 1:1 with Fluorophore
NEM-Blocked Protein Negative ControlN/AN/AN/AFlatline (Zero slope)

Note: To convert RFU to exact molar concentrations of modified cysteine, generate a standard curve using serial dilutions of pure 2-methylindole in the Assay Buffer.

Downstream Applications

Once the kinetic profiling is complete, the S-cyanated protein generated in this assay is highly stable at neutral pH. It can be utilized for:

  • Infrared (IR) Structural Probing: The S-C≡N group exhibits a distinct, environmentally sensitive vibrational stretching band in the bio-transparent region (~2160 cm⁻¹), making it an excellent site-specific reporter for protein conformational changes or ligand binding[4].

  • Dehydroalanine Generation: By shifting the pH to > 9.0 in the presence of a non-nucleophilic base, the S-cyanocysteine can undergo beta-elimination to form dehydroalanine, a reactive handle for further bioconjugation[2].

References

  • 1-Cyano-4-dimethylamino-pyridinium salts: new water-soluble reagents for the cyanylation of protein sulphydryl groups. RSC Publishing. Available at:[Link]

  • Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration. PMC. Available at:[Link]

  • Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. MDPI. Available at:[Link]

  • Cyanylated Cysteine Reports Site-Specific Changes at Protein. ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing solvent and temperature conditions for N-cyanation of indoles

Welcome to the Application Science Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve high regioselectivity during the cyanation of indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve high regioselectivity during the cyanation of indoles.

The indole core is a notoriously difficult ambident nucleophile. While researchers often intend to synthesize 1-cyanoindoles (N-cyanation), they frequently isolate 3-cyanoindoles (C3-cyanation) due to the high electron density at the C3 position. This guide deconstructs the causality behind solvent and temperature effects, providing you with self-validating protocols to lock your reaction into the desired kinetic pathway.

Diagnostic FAQ & Troubleshooting

Q1: Why am I observing C3-cyanation instead of the desired N-cyanation? Mechanistic Causality: The indolyl anion is an ambident nucleophile. Although deprotonation occurs at the nitrogen atom, the highest occupied molecular orbital (HOMO) coefficient is largest at the C3 position. Under thermodynamic control (elevated temperatures) or when using softer electrophiles, C3-attack is heavily favored[1]. To enforce N-cyanation, you must operate under strict kinetic control using hard electrophilic cyanating agents like cyanogen bromide (BrCN) or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)[2].

Q2: How does the choice of solvent (THF vs. DMF) impact regioselectivity? Mechanistic Causality: Solvent selection dictates the ion-pairing state of the indolyl anion. In moderately polar solvents like THF, the counterion (e.g., Li⁺ from n-BuLi) remains tightly coordinated to the nitrogen. This steric shielding hinders N-attack, inadvertently promoting C3-cyanation unless cryogenic temperatures (-78 °C) are strictly maintained to freeze the kinetic state[3]. Conversely, highly polar aprotic solvents like DMF strongly solvate the counterion (e.g., Na⁺ from NaH). This generates a "naked" indolyl nitrogen, exposing the lone pair and overwhelmingly favoring direct N-attack at 0 °C.

Q3: What is the optimal temperature profile for this reaction? Mechanistic Causality: Temperature is the primary variable preventing the rearrangement of the kinetic N-cyanated product into the thermodynamic C3-cyanated product. For n-BuLi/THF systems, deprotonation and electrophile addition must occur at -80 °C to -70 °C[3]. For NaH/DMF systems, deprotonation can occur at room temperature, but the cyanating agent must be added at 0 °C to prevent the exothermic degradation of the electrophile[4].

Q4: My cyanating agent is yielding low conversion. How can I troubleshoot this? Mechanistic Causality: Electrophilic cyanating agents like BrCN are highly moisture-sensitive. If trace water is present in your solvent, BrCN rapidly hydrolyzes. Furthermore, BrCN can undergo trimerization to cyanuric bromide at elevated temperatures. Always use freshly sublimed reagents, or switch to bench-stable alternatives like NCTS if your manifold cannot guarantee anhydrous conditions[2].

Condition Optimization Matrix

BaseSolventCyanating AgentTemp (°C)Dominant ProductTypical YieldTroubleshooting Note
n-BuLiTHFNCTS / p-Nitrophenylcyanate-78 to 01-Cyanoindole (N)70-85%Strict anhydrous/cryogenic conditions required to prevent C3 shift.
NaHDMFBrCN0 to 251-Cyanoindole (N)75-80%DMF solvates Na⁺, promoting direct N-attack.
K₂CO₃MeCNBrCN80 (Reflux)3-Cyanoindole (C3)60-70%High temperature drives thermodynamic C3 product.
GaCl₃CH₃CNN-Cyanosuccinimide1203-Cyanoindole (C3)50-95%Lewis acid catalyzes direct C-H cyanation at C3[1].

Standard Operating Procedures (SOPs)

Protocol A: Kinetically Controlled N-Cyanation (n-BuLi / THF)

Self-Validating System: The use of a cryogenic temperature (-78 °C) ensures that the lithiated indole does not undergo thermodynamic equilibration, locking the nucleophile in a state primed for kinetic N-attack[3].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Deprotonation: Dissolve indole (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for 30 minutes.

  • Electrophile Addition: Dissolve NCTS (1.2 equiv) in anhydrous THF and add dropwise to the indolyl anion solution[2].

  • Kinetic Trapping: Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to 0 °C over 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Solvation-Driven N-Cyanation (NaH / DMF)

Self-Validating System: DMF strongly solvates the Na⁺ cation, preventing tight ion-pairing at the indole nitrogen. This exposes the nitrogen lone pair, making it a highly reactive "naked" nucleophile for direct Sₙ2-like attack.

  • Preparation: In a dried, Argon-flushed round-bottom flask, suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the suspension to 0 °C. Slowly add a solution of indole (1.0 equiv, 10 mmol) in DMF. Stir at 0 °C for 30 minutes until H₂ gas evolution ceases.

  • Electrophile Addition: In a separate vial, prepare a solution of freshly sublimed BrCN (1.2 equiv) in DMF. (Caution: BrCN is highly toxic; perform strictly in a fume hood)[4]. Add the BrCN solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir for 2 hours at 0 °C.

  • Workup: Quench carefully with ice water. Extract with diethyl ether, wash thoroughly with brine (3x) to remove residual DMF, dry over MgSO₄, and concentrate.

Mechanistic Pathway Analysis

G Indole Indole (N-H) IndolylAnion Indolyl Anion (Ambident Nucleophile) Indole->IndolylAnion Deprotonation Base Strong Base (NaH or n-BuLi) Base->IndolylAnion NCyanation N-Cyanation (1-Cyanoindole) Kinetic Product IndolylAnion->NCyanation Hard Electrophile (BrCN/NCTS) Polar Aprotic Solvent (DMF) Low Temp (-78°C to 0°C) C3Cyanation C3-Cyanation (3-Cyanoindole) Thermodynamic Product IndolylAnion->C3Cyanation Soft Electrophile High Temp (>25°C) Acidic/Neutral Conditions

Mechanistic pathways of the indolyl anion illustrating the kinetic preference for N-cyanation.

References

  • GaCl3-Catalyzed C–H Cyanation of Indoles with N-Cyanosuccinimide ACS Publications[Link]

  • Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) ACS Publications[Link]

  • 1-(2-OXAZOLINYL) INDOLES Heterocycles[Link]

  • Cyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source PMC (PubMed Central)[Link]

Sources

Optimization

Column chromatography purification conditions for 2-Methyl-1H-indole-1-carbonitrile

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation of 2-Methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation of 2-Methyl-1H-indole-1-carbonitrile (also known as 1-cyano-2-methylindole).

Synthesizing N-cyanoindoles—often achieved via electrophilic cyanation using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)[1]—presents unique downstream processing challenges. This guide bypasses generic advice to focus strictly on the physicochemical causality of this specific molecule, ensuring your purification protocols are robust, reproducible, and self-validating.

Chromatographic Behavior & Causality

To purify 2-Methyl-1H-indole-1-carbonitrile efficiently, we must first understand how its structure dictates its interaction with the stationary phase.

The starting material, 2-methylindole , possesses a free N-H group, which acts as a strong hydrogen-bond donor. This allows it to interact deeply with the acidic silanol groups (-SiOH) on normal-phase silica gel, retarding its elution[2]. In contrast, 2-Methyl-1H-indole-1-carbonitrile has the N-H replaced by an N-CN group. The cyano group is aprotic and highly electron-withdrawing. By removing the hydrogen-bond donor capacity, the molecule's affinity for silica drops precipitously. Consequently, the N-cyano product will elute significantly faster (higher Rf​ ) than the unreacted starting material[3].

Critical Insight: The N-CN bond is an electrophilic site and can be labile under acidic conditions. Because standard silica gel is slightly acidic (pH ~4.5–5.5), prolonged retention on the column can lead to the hydrolysis of the cyano group, reverting your product back to 2-methylindole.

Quantitative Chromatographic Data

The table below summarizes the optimal solvent systems and expected retention factors ( Rf​ ) based on validated cyanoindole purification parameters[3]. Use this as your baseline for TLC optimization.

CompoundFunctional GroupH-Bond Donor?Relative Polarity Rf​ (Hexane:EtOAc 9:1) Rf​ (Cyclohexane:EtOAc 8:2)
2-Methylindole (Starting Material)N-HYesHigh~0.25~0.35
2-Methyl-1H-indole-1-carbonitrile (Product)N-CNNoLow~0.55~0.64
NCTS Byproducts (If applicable)SulfonamideYesMedium-High~0.30~0.40

Purification Workflow Visualization

The following decision tree maps out the logical progression of optimizing and executing the column chromatography for this specific compound.

G Start Crude Mixture (2-Methyl-1H-indole-1-carbonitrile) TLC TLC Analysis (Hexane:EtOAc 9:1) Start->TLC Check Is Rf difference > 0.2? TLC->Check Load Dry Loading onto Silica Gel (Buffered) Check->Load Yes Gradient Optimize Solvent: Try Cyclohexane:EtOAc 8:2 Check->Gradient No Elute Isocratic Elution (Hexane:EtOAc 9:1) Load->Elute Gradient->TLC Collect Fraction Collection & UV Monitoring Elute->Collect

Caption: Workflow for optimizing the chromatographic purification of 2-Methyl-1H-indole-1-carbonitrile.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. At each stage, specific observable metrics are provided so you can verify the success of the step before proceeding.

Step 1: Stationary Phase Buffering (Crucial for N-Cyanoindoles)
  • Action: Prepare a slurry of silica gel (230–400 mesh) in Hexane containing 1% Triethylamine (Et 3​ N) .

  • Causality: Et 3​ N neutralizes the acidic silanol sites on the silica. This prevents the acid-catalyzed hydrolysis of the sensitive N-CN bond during the separation process.

  • Validation: Run a blank volume of the 1% Et 3​ N/Hexane solution through the packed column. Check the pH of the eluent; it should be slightly basic (pH ~8). Once confirmed, flush with 2 column volumes of pure Hexane to remove excess amine.

Step 2: Sample Preparation via Dry Loading
  • Action: Dissolve your crude mixture in a minimum amount of Dichloromethane (DCM). Add deactivated silica gel (or Celite) at a 1:3 ratio (crude mass to silica mass). Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

  • Causality: 2-Methyl-1H-indole-1-carbonitrile can exhibit poor solubility in pure hexane. Liquid loading in DCM would disrupt the solvent band and cause severe tailing. Dry loading ensures a perfectly flat, concentrated sample band.

  • Validation: The resulting powder must not clump or stick to the sides of the flask. If it does, residual DCM is present, which will ruin the separation. Continue drying until completely powdery.

Step 3: Isocratic Elution
  • Action: Load the dry powder onto the column bed. Add a protective layer of sand. Elute isocratically using Hexane:Ethyl Acetate (9:1 v/v) or Cyclohexane:Ethyl Acetate (8:2 v/v) [3].

  • Causality: Isocratic elution prevents sudden polarity shocks that can cause the unreacted 2-methylindole to co-elute with the product. The non-polar nature of the N-CN group means it will travel rapidly near the solvent front.

  • Validation: Monitor fractions via TLC (UV active at 254 nm). The product band ( Rf​ ~0.55–0.64) should elute cleanly within the first few column volumes, well separated from the baseline-hugging starting material.

Troubleshooting & FAQs

Q: My isolated yield of 2-Methyl-1H-indole-1-carbonitrile is significantly lower than what the crude NMR indicated. Where did it go? A: You are likely experiencing on-column degradation. The N-CN bond of the indole is susceptible to hydration and subsequent cleavage when exposed to the acidic environment of standard silica gel for prolonged periods.

  • Solution: You must buffer your silica gel with 1% Triethylamine prior to packing (see SOP Step 1). Alternatively, switch to neutral Alumina as the stationary phase, though resolution may slightly decrease.

Q: I am using NCTS for the cyanation, and a byproduct is co-eluting with my product. How do I resolve this? A: NCTS (N-cyano-N-phenyl-p-toluenesulfonamide)[1] generates a sulfonamide byproduct after transferring the cyano group. While the sulfonamide is generally more polar due to its N-H bond, its large hydrophobic bulk can cause it to streak into the product fraction in simple Hexane/EtOAc systems.

  • Solution: Switch your solvent system to Toluene:Ethyl Acetate (8:2) [3]. Toluene introduces π−π interactions with the stationary phase and the analytes, which often provides the orthogonal selectivity needed to separate the indole core from the sulfonamide byproduct.

Q: My product band on the column is tailing severely, leading to massive fraction volumes. How can I sharpen the band? A: Tailing in this specific context is rarely due to hydrogen bonding (since the N-CN lacks a donor), but rather due to poor initial loading kinetics or sample precipitation at the top of the column.

  • Solution: Ensure you are strictly utilizing the dry loading technique on Celite rather than silica. Celite has a lower surface area and zero acidity, preventing any localized precipitation or binding at the column head, resulting in a much sharper elution band.

References

  • The Royal Society of Chemistry. Electronic Supporting Information for (3+2) cycloaddition reaction between cyanoindole derivatives. Available at:[Link]

  • ACS Publications - The Journal of Organic Chemistry. Metal-Free Synthesis of Indole via NIS-Mediated Cascade C–N Bond Formation/Aromatization. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methylindole Reaction Mixtures

Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions concerning the removal of unreacted 2-methylindole from post-react...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions concerning the removal of unreacted 2-methylindole from post-reaction mixtures. As a common intermediate in pharmaceutical and materials science, the purity of 2-methylindole derivatives is paramount. Unreacted starting material can complicate downstream applications, interfere with crystallization, and compromise the accuracy of analytical data.

This document is structured to provide not just protocols, but the underlying chemical principles, enabling you to adapt and troubleshoot your specific purification challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the properties and handling of 2-methylindole.

Q1: What are the key physical properties of 2-methylindole that I should consider for purification?

Understanding the physical properties of 2-methylindole is the first step in designing an effective purification strategy. It is a solid at room temperature and possesses limited water solubility.[1][2] Its high boiling point necessitates vacuum conditions for distillation.

Table 1: Physical Properties of 2-Methylindole

PropertyValueSource
Molecular FormulaC₉H₉N[3]
Molecular Weight131.17 g/mol [4]
AppearanceOff-white to colorless crystalline solid, may turn brown[1][3]
Melting Point57–59 °C[2]
Boiling Point273 °C (at 760 mmHg)[2]
119–126 °C (at 3-4 mmHg)[5]
SolubilityInsoluble in water; Soluble in ethanol, ether, methanol, chloroform[1][2][6]

Q2: My crude reaction mixture containing 2-methylindole has turned dark red or brown. Why does this happen?

This is a common observation. 2-methylindole, like many indole derivatives, is sensitive to light and air, leading to gradual oxidation and the formation of colored impurities.[1][3] Furthermore, in the presence of acids (often used as catalysts in reactions like Friedel-Crafts or Mannich reactions), indoles can undergo oligomerization or polymerization, which typically results in intensely colored, often intractable, byproducts.[7] It is crucial to store purified 2-methylindole in a dark place under an inert atmosphere.[6]

Q3: Besides unreacted 2-methylindole, what are other typical impurities I might encounter?

Impurities are generally derived from the specific synthetic route employed. For instance:

  • Fischer Indole Synthesis: If you synthesized a 2-methylindole derivative using this method, you might have residual phenylhydrazine, ketone starting materials, or partially cyclized intermediates.[8][9]

  • Cyclization Reactions: Syntheses starting from 2-acetamidotoluene may contain residual starting material or byproducts from incomplete cyclization.[5]

  • Solvents and Reagents: Residual catalysts (e.g., ZnCl₂, Pd/C), bases (e.g., K₂CO₃), and high-boiling solvents (e.g., DMF) are common process-related impurities.[10]

Section 2: Troubleshooting Guide: Selecting a Purification Strategy

The optimal method for removing unreacted 2-methylindole depends critically on the properties of your desired product. This guide provides a decision-making framework to select the most appropriate technique.

Decision Workflow for Purification Method Selection

This diagram outlines a logical path to choosing the best purification technique based on the physical state and thermal stability of your target compound.

G start Start: Crude Reaction Mixture (Product + Unreacted 2-Methylindole) q_solid Is your desired product a solid? start->q_solid q_thermostable Are both product and 2-methylindole thermally stable at high temp? q_solid->q_thermostable No (Product is liquid/oil) method_cryst Primary Method: Recrystallization q_solid->method_cryst Yes q_bp_diff Is there a significant boiling point difference (>30°C) under vacuum? q_thermostable->q_bp_diff Yes method_chrom Primary Method: Column Chromatography q_thermostable->method_chrom No (Thermally sensitive) q_bp_diff->method_chrom No method_dist Primary Method: Vacuum Distillation q_bp_diff->method_dist Yes alt_chrom Alternative/Secondary Method: Column Chromatography method_cryst->alt_chrom If co-crystallization occurs or purity is still low method_dist->alt_chrom If boiling points are too close or decomposition occurs alt_cryst Alternative/Secondary Method: Recrystallization

Caption: Decision tree for selecting a primary purification method.

Scenario 1: Your desired product is a solid with different solubility from 2-methylindole.

Recommended Method: Recrystallization

  • Causality & Expertise: Recrystallization is a powerful technique that exploits differences in the solubility of compounds in a given solvent at different temperatures. The goal is to find a solvent system where your desired product has high solubility at an elevated temperature but low solubility at a lower temperature, while the impurity (2-methylindole) remains in the mother liquor. Since 2-methylindole is quite soluble in common organic solvents like ethanol and ether, you can often find a system that selectively crystallizes your more functionalized, and often less soluble, product.[1]

  • Trustworthiness (Self-Validation): A successful recrystallization yields a product with a sharp, distinct melting point. A broad melting range indicates the presence of impurities. Monitoring the purity of the mother liquor by Thin Layer Chromatography (TLC) can also validate that the impurity is being effectively removed from the crystalline solid.

See Section 3 for a detailed protocol on Two-Solvent Recrystallization.

Scenario 2: Your product and 2-methylindole have different polarities.

Recommended Method: Flash Column Chromatography

  • Causality & Expertise: This is the most versatile method for separating organic compounds. It relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent). 2-Methylindole is a moderately polar compound. If your product is significantly more or less polar, separation on a silica gel column is often straightforward. For example, if you have performed an alkylation on the indole nitrogen, the resulting product is often less polar than the N-H containing 2-methylindole and will elute first with a non-polar eluent.

  • Trustworthiness (Self-Validation): The effectiveness of column chromatography is predicted and monitored by TLC. Before running the column, you must develop a TLC solvent system that shows good separation (ΔRf > 0.2) between your product and 2-methylindole. During the column run, fractions are collected and analyzed by TLC to identify which ones contain the pure product. Combining the pure fractions and removing the solvent should yield a product that appears as a single spot on a TLC plate.

See Section 3 for a detailed protocol on Flash Column Chromatography.

Scenario 3: Your product is thermally stable and has a different boiling point from 2-methylindole.

Recommended Method: Vacuum Distillation

  • Causality & Expertise: Distillation separates liquids based on differences in their boiling points. Given 2-methylindole's high atmospheric boiling point (273 °C), vacuum distillation is essential to avoid thermal decomposition of both the starting material and the product.[2] This method is ideal if your product is also a high-boiling liquid or a thermally stable solid that can be melted and distilled. A significant difference in boiling points under vacuum is necessary for efficient separation.

  • Trustworthiness (Self-Validation): A key indicator of a successful distillation is the observation of a stable temperature plateau at the distillation head for each component collected. The refractive index of the collected fractions should also be constant for a pure substance. Purity can be further confirmed by analytical techniques like GC-MS or NMR spectroscopy.

See Section 3 for a detailed protocol on Vacuum Distillation.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the primary purification methods. Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol A: Flash Column Chromatography Workflow

This workflow details the process of purifying a compound using a silica gel column.

G cluster_prep Preparation Phase cluster_run Elution Phase cluster_post Post-Column Phase tlc 1. Develop TLC System (e.g., Hexane/EtOAc) Achieve spot separation (ΔRf > 0.2) slurry 2. Prepare Silica Slurry (Slurry pack the column) tlc->slurry load 3. Load Sample (Dissolve crude in min. solvent or dry-load onto silica) slurry->load elute 4. Elute with Mobile Phase (Apply pressure, collect fractions) load->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evap 7. Evaporate Solvent (Rotary Evaporator) combine->evap final 8. Characterize Pure Product (NMR, MS, MP) evap->final

Caption: Standard workflow for flash column chromatography.

  • TLC Analysis: On a TLC plate, spot your crude reaction mixture, pure 2-methylindole (if available), and your expected product. Develop the plate in various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will show the 2-methylindole spot and your product spot are well-separated.

  • Column Packing: Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column with silica gel as a slurry in the least polar eluting solvent.

  • Sample Loading: Dissolve your crude material in a minimal amount of the elution solvent or a stronger solvent like dichloromethane. Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate. Collect the eluate in a series of test tubes or flasks (fractions). You may start with a non-polar solvent system and gradually increase the polarity (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Spot every few fractions on a TLC plate to determine which ones contain your desired product.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol B: Recrystallization from a Two-Solvent System (Methanol/Water)

This protocol is adapted from a literature procedure for purifying 2-methylindole itself, but the principle is widely applicable.[5]

  • Solvent Selection: This protocol uses methanol (a "soluble" solvent) and water (an "insoluble" solvent). 2-methylindole is soluble in methanol but insoluble in water.[2][5] This system is effective if your desired product is less soluble in a methanol/water mixture than 2-methylindole is.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid.

  • Induce Crystallization: While the solution is still warm, add water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated. Add a few more drops of hot methanol to redissolve the solid and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Slow cooling is critical for forming pure crystals rather than trapping impurities.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent mixture (the same methanol/water ratio) to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol C: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus using thick-walled glassware to prevent implosion. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump through a cold trap to protect the pump from corrosive vapors.

  • Heating: Place the flask containing the crude mixture in a heating mantle. Use a stir bar for smooth boiling.

  • Evacuation: Slowly and carefully apply the vacuum. Bumping (violent boiling) can occur if the vacuum is applied too quickly.

  • Distillation: Gradually heat the mixture. The most volatile component will distill first. Collect this initial fraction (forerun) separately. When the temperature at the distillation head stabilizes, collect the main fraction in a clean receiving flask. The boiling point of 2-methylindole at 3-4 mmHg is 119-126 °C.[5] Your product will distill at a different stable temperature.

  • Completion: Once the main fraction has been collected and the temperature begins to drop or fluctuate, stop the distillation. Allow the apparatus to cool completely before carefully re-introducing air to release the vacuum.

References

  • Grokipedia. (n.d.). 2-Methylindole.
  • Wikipedia. (n.d.). 2-Methylindole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylindole. Retrieved from [Link]

  • Ottokemi. (n.d.). 2-Methyl indole, 98% 95-20-5. Retrieved from [Link]

  • Matsumoto, K., & Uchida, T. (1993). Mannich Reactions of Indoles with Dichloromethane and Secondary Amines under High Pressure. HETEROCYCLES, 36(10), 2215.
  • PrepChem.com. (2017, November 3). Preparation of 2-methylindole. Retrieved from [Link]

  • ACS Combinatorial Science. (2014, February 20). 2-Methylindole as an Indicative Nucleophile for Developing a Three-Component Reaction of Aldehyde with Two Different Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • Google Patents. (n.d.). CN108329248B - Preparation method of 2-methylindoline.
  • The Good Scents Company. (n.d.). 2-methyl indole. Retrieved from [Link]

  • Arkivoc. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • University of Minnesota. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

Sources

Optimization

Preventing hydrolysis of 2-Methyl-1H-indole-1-carbonitrile during aqueous workup

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the instability of cyanamides and N-cyanoindoles during reaction isolation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the instability of cyanamides and N-cyanoindoles during reaction isolation.

The synthesis of 2-Methyl-1H-indole-1-carbonitrile (typically via direct N-cyanation of 2-methylindole using cyanogen bromide) presents a specific challenge: the N-cyano group is highly electron-withdrawing, making the molecule exceptionally sensitive to hydrolysis during aqueous workup[1]. Unoptimized workup conditions inevitably lead to the degradation of the product into 2-methyl-1H-indole-1-carboxamide, or complete reversion to the parent 2-methylindole[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the structural integrity of your N-carbonitrile products during isolation.

Part 1: Mechanistic Troubleshooting (FAQ)

Q1: Why does 2-Methyl-1H-indole-1-carbonitrile degrade during standard aqueous workups? Causality: The degradation is driven by the electrophilicity of the nitrile carbon.

  • Under acidic conditions (pH < 4): The nitrile nitrogen becomes protonated, exponentially increasing the electrophilicity of the adjacent carbon. Water acts as a nucleophile, attacking the carbon to form an imidic acid intermediate, which rapidly tautomerizes to a stable urea derivative (1-carboxamide).

  • Under basic conditions (pH > 9): Hydroxide ions ( OH− ) act as strong nucleophiles, directly attacking the nitrile carbon to form an imidate anion, which subsequently protonates and tautomerizes to the same carboxamide byproduct. Prolonged basic exposure will cleave the N-C bond entirely, releasing cyanate and 2-methylindole.

Q2: What is the optimal quenching reagent to prevent this hydrolysis? Causality: You must neutralize the reaction mixture without crossing into dangerous pH extremes. Saturated aqueous ammonium chloride ( NH4​Cl ) is the gold standard[1]. It acts as a mild buffer (maintaining a pH of ~5.5–6.0). This is acidic enough to neutralize the strong bases used during the cyanation reaction (e.g., NaH , K2​CO3​ , or Et3​N ) but not acidic enough to protonate the N-cyano nitrogen, thereby arresting the hydrolysis pathway.

Q3: How does temperature affect the stability of the N-cyano group during workup? Causality: Hydrolysis is a kinetically driven process. By dropping the internal temperature to 0–5 °C during the quench, you drastically reduce the kinetic energy available for the nucleophilic attack of water on the nitrile carbon.

Hydrolysis Pathway Visualization

HydrolysisPathway Start 2-Methyl-1H-indole-1-carbonitrile Acid Acidic Workup (pH < 4) H+ Protonation Start->Acid H2O, H+ Base Basic Workup (pH > 9) OH- Nucleophilic Attack Start->Base H2O, OH- Intermediate Imidic Acid / Imidate Acid->Intermediate Base->Intermediate Amide 1-Carboxamide Derivative (Partial Hydrolysis) Intermediate->Amide Tautomerization Cleavage 2-Methylindole + Cyanate (Complete Cleavage) Amide->Cleavage Prolonged Exposure

Mechanistic pathway of N-cyanoindole hydrolysis under unoptimized conditions.

Part 2: Quantitative Reagent Selection

To ensure a self-validating protocol, you must select a quenching reagent that inherently restricts the pH of the biphasic mixture to a safe window. The table below summarizes the quantitative parameters of common quenching agents and their impact on N-cyano stability.

Quenching ReagentApprox. Aqueous pHHydrolysis RiskMechanistic ConsequenceRecommendation
1M HCl < 1.0Critical Acid-catalyzed hydration to amide.DO NOT USE
Sat. aq. NH4​Cl 5.5 - 6.0Low Buffers reaction base; suppresses kinetics.OPTIMAL
Phosphate Buffer 7.0Low Maintains true neutrality.Excellent Alternative
Sat. aq. NaHCO3​ 8.3Moderate Mild base-catalyzed hydration over time.Avoid if possible
1M NaOH > 13.0Critical Rapid cleavage to parent indole.DO NOT USE

Part 3: Step-by-Step Optimized Workup Protocol

This protocol is designed as a self-validating system . By incorporating specific In-Process Quality Control (IPQC) checks, the workflow ensures that any deviation leading to hydrolysis is caught immediately.

Prerequisites:

  • Pre-chill saturated aqueous NH4​Cl to 0 °C.

  • Pre-chill the extraction solvent (Ethyl Acetate or Dichloromethane) to 0 °C.

Step 1: Thermal Arrest Transfer the crude reaction flask to an ice-water bath. Allow the internal temperature to drop and stabilize at 0–5 °C .

  • Causality: Suppresses the kinetic background rate of water nucleophilicity.

Step 2: Buffered Quench Slowly add the pre-chilled saturated aqueous NH4​Cl dropwise to the reaction mixture (approx. 10 mL per mmol of starting material) while maintaining vigorous stirring[1].

  • IPQC Check 1 (Self-Validation): Immediately after the quench, spot the aqueous layer with pH paper. It must read between 5.5 and 6.5. If the pH is > 7.0, unreacted base remains; add additional NH4​Cl until the target pH is reached.

Step 3: Rapid Phase Separation Immediately transfer the biphasic mixture to a separatory funnel. Add the cold extraction solvent. Invert gently to avoid emulsions, vent, and separate the layers immediately.

  • Causality: Minimizing the contact time between the organic product and the aqueous phase is critical to preventing background hydrolysis. Do not leave the mixture in the funnel over lunch or overnight.

Step 4: Moisture Removal Wash the combined organic layers once with cold saturated brine.

  • Causality: Brine aggressively pulls residual dissolved water out of the organic layer through osmotic pressure, further protecting the nitrile group.

Step 5: Drying and Concentration Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath temperature below 30 °C .

  • IPQC Check 2 (Self-Validation): Run a TLC (e.g., 80:20 Hexanes:EtOAc) of the crude concentrate. 2-Methyl-1H-indole-1-carbonitrile will appear as a distinct, non-polar spot. If you observe a highly polar spot or baseline material, the protocol's temperature or time limits were breached, resulting in amide formation.

Optimized Workflow Visualization

WorkupWorkflow Step1 Reaction Mixture (Contains Product & Base) Step2 Cool to 0-5 °C (Kinetic Suppression) Step1->Step2 Step3 Quench with Sat. aq. NH4Cl (Buffer pH 5.5-6.0) Step2->Step3 Step4 Rapid Phase Separation (Extract with EtOAc) Step3->Step4 Step5 Wash with Brine (Remove residual water) Step4->Step5 Step6 Dry over Na2SO4 & Concentrate (Isolate Intact Product) Step5->Step6

Step-by-step optimized aqueous workup workflow to prevent N-cyano hydrolysis.

References

  • "5-Methyl-1H-indole-1-carbonitrile | High-Quality Research Chemical", BenchChem,
  • "Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions", Chemical Reviews - ACS Public

Sources

Troubleshooting

🧪 Technical Support Center: Cyanation of Sterically Hindered Indoles

Welcome to the Application Scientist Technical Support Portal. This guide is engineered for researchers and drug development professionals facing challenges with the cyanation of sterically congested 2-substituted indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Portal. This guide is engineered for researchers and drug development professionals facing challenges with the cyanation of sterically congested 2-substituted indoles. Here, we bridge the gap between mechanistic theory and benchtop execution.

🧠 Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why does a C2-substituent drastically reduce my C3-cyanation yields? A1: The C3 position of the indole ring is inherently the most nucleophilic site. However, electrophilic metalation or radical addition at C3 requires a highly specific approach trajectory. Bulky C2 groups (such as 1-naphthyl or tert-butyl) create severe steric repulsion in the transition state, raising the activation energy barrier and blocking the incoming cyano-metal species[1]. This principle of adjacent steric hindrance is universal in indole functionalization; similarly, a C3-methyl group will severely inhibit C2-cyanation[2].

Q2: I want to avoid highly toxic metal cyanides (like NaCN or KCN). What are the best alternatives for hindered substrates? A2: Instead of using bulky or highly toxic cyanide salts, the in situ generation of a cyano radical/anion via the oxidative C–C bond cleavage of benzyl cyanide (PhCH₂CN) or acetonitrile (CH₃CN) is highly recommended. The smaller effective radius of the reactive intermediate generated in situ allows it to penetrate the sterically congested C3 pocket more effectively under copper catalysis[2],[1].

Q3: My unprotected (N-H) indole is decomposing under oxidative cyanation conditions. How do I fix this? A3: Unprotected N-H indoles are highly susceptible to oxidative dimerization or polymerization in the presence of copper catalysts and oxygen[1]. You must protect the indole nitrogen (e.g., via N-methylation or N-benzylation) prior to the cyanation step.

🛠️ Troubleshooting Guide

Issue 1: Yields are <20% when cyanating 2-(1-naphthyl)-N-methylindole.

  • Root Cause: Extreme steric hindrance from the ortho-naphthyl moiety restricts the approach of the Cu-CN complex, stalling the catalytic cycle.

  • Solution: You must force the reaction by increasing the thermal energy and mediator concentration. Increase the copper(I) iodide (CuI) loading to 1.5 equivalents and ensure the reaction is heated to 130 °C in a high-boiling solvent like DMF. Ensure the reaction is run under an air atmosphere, as O2 acts as the terminal oxidant driving the Cu(I)/Cu(III) cycle[1],[3].

Issue 2: My NMR shows paramagnetic broadening, ruining the spectra of my cyanoindole product.

  • Root Cause: Residual copper species from the reaction are carrying over into your isolated product.

  • Solution: Modify your workup. Do not rely solely on silica gel chromatography to remove copper. Implement an aqueous ammonia (NH₄OH) wash during your liquid-liquid extraction. The ammonia will complex the residual copper ions, pulling them into the aqueous phase as a water-soluble, deep-blue tetraamminecopper(II) complex.

📊 Quantitative Data: Impact of Steric Hindrance

The following table summarizes the causal relationship between adjacent steric bulk and cyanation efficiency, demonstrating why standard conditions must be adapted for hindered substrates.

SubstrateCyanide SourceCatalyst SystemYield ImpactSteric Impact & Causality
1,2-Dimethylindole PhCH₂CNCuI (1.0 eq), Air, 130 °CHigh Minimal steric hindrance at C2 allows the Cu-CN intermediate uninhibited access to C3[1].
1-Methyl-2-(1-naphthyl)indole PhCH₂CNCuI (1.5 eq), Air, 130 °CModerate (~50%) Extreme steric bulk from the o-naphthyl group requires forced conditions (excess CuI) to overcome the high transition state energy[1].
Unprotected Indole (N-H) PhCH₂CNCuI (1.0 eq), Air, 130 °CPoor/Fails Substrate decomposes via oxidative pathways; N-protection is mechanistically mandatory[1].
C3-Methyl N-pyrimidyl indole CH₃CNCu(OAc)₂ (20 mol%), O₂, 130 °CLower Adjacent C3-methyl sterically hinders the inverse reaction (C2-cyanation), proving the bidirectional nature of adjacent steric clash[2].

🗺️ Decision Workflow

CyanationWorkflow Start Assess C2-Substituted Indole CheckNH Is the Indole N-Protected? Start->CheckNH ProtectN Protect N-H (e.g., N-Me, N-Bn) to Prevent Dimerization CheckNH->ProtectN No CheckSteric Evaluate C2 Steric Bulk CheckNH->CheckSteric Yes ProtectN->CheckSteric LowBulk Low Bulk (e.g., 2-Methyl) CheckSteric->LowBulk HighBulk High Bulk (e.g., 2-Naphthyl) CheckSteric->HighBulk StdCond Standard Conditions: 1.0 eq CuI, 130°C LowBulk->StdCond HarshCond Forced Conditions: 1.5 eq CuI, Extended Time HighBulk->HarshCond Validate TLC Monitoring & Ammonia Workup StdCond->Validate HarshCond->Validate Product 3-Cyanoindole Product Validate->Product

Workflow for selecting C3-cyanation strategies based on C2 steric hindrance.

🔬 Self-Validating Experimental Protocol: Copper-Mediated C3-Cyanation

This methodology utilizes benzyl cyanide as an in situ cyanide source, specifically optimized to overcome moderate-to-high steric hindrance at the C2 position[1].

Phase 1: Reaction Setup
  • Reagent Loading: To an oven-dried reaction tube equipped with a magnetic stir bar, add the N-protected 2-substituted indole (0.5 mmol) and Copper(I) iodide (CuI).

    • Causality Check: Use 0.5 mmol (1.0 equiv) of CuI for standard substrates. If your C2-substituent is highly branched (e.g., tert-butyl, naphthyl), increase CuI to 0.75 mmol (1.5 equiv) to drive the equilibrium forward against steric resistance.

  • Solvent & Cyanide Source: Add N,N-dimethylformamide (DMF, 2.0 mL) followed by benzyl cyanide (PhCH₂CN, 0.75 mmol).

    • Causality Check: DMF is chosen for its high boiling point (153 °C), allowing the reaction to reach the thermal threshold required for sterically hindered substrates.

Phase 2: Execution & In-Process Monitoring
  • Heating: Seal the tube lightly (do not purge with inert gas) and stir the mixture under an air atmosphere at 130 °C.

    • Self-Validation: The reaction mixture will undergo a distinct color change (typically turning deep green or brown) within the first hour. This visual cue validates the oxidation of Cu(I) to the active Cu(III) species by atmospheric oxygen.

  • TLC Monitoring: After 12 hours, sample the reaction.

    • Self-Validation: Spot against the starting material on silica TLC (Eluent: DCM/Hexane 1:1). The successful formation of the 3-cyanoindole will appear as a new, highly UV-active spot with a significantly lower Rf​ value due to the polarity of the newly introduced nitrile group.

Phase 3: Workup & Analytical Validation
  • Quenching & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and transfer to a separatory funnel.

  • Copper Removal (Critical Step): Wash the organic layer with 10% aqueous NH₄OH (3 × 10 mL).

    • Self-Validation: The aqueous layer will turn a brilliant, deep blue ([Cu(NH₃)₄]²⁺). Continue washing until the aqueous layer remains colorless, validating that all paramagnetic copper has been purged from your product.

  • Purification: Wash with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

  • NMR Confirmation: Run a ¹³C NMR spectrum.

    • Self-Validation: The definitive proof of successful cyanation is the appearance of a quaternary carbon signal between 110–115 ppm , corresponding to the C≡N group, alongside the disappearance of the C3-H proton signal in the ¹H NMR[1].

📚 References

  • Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source Source: acs.org URL:[Link]

  • Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I) Iodide Using Benzyl Cyanide Source: acs.org URL:[Link]

  • N-Cyano-2,2′-biphenyldicarboimide as a Cyanation Reagent for Co(III)-Catalyzed C–H Cyanation of Indoles in Ionic Liquids Source: acs.org URL:[Link]

  • ChemInform Abstract: Copper-Mediated Cyanation of Aryl Halides by Activation of Benzyl Cyanide as the Cyanide Source. Source: researchgate.net URL:[Link]

Sources

Optimization

Storage conditions to prevent degradation of 2-Methyl-1H-indole-1-carbonitrile

Welcome to the Technical Support Center for 2-Methyl-1H-indole-1-carbonitrile (CAS: 140934-55-0). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methyl-1H-indole-1-carbonitrile (CAS: 140934-55-0). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific handling and storage challenges associated with this specialized organic intermediate.

N-cyanoindoles are highly reactive and environmentally sensitive molecules. Rather than simply providing a list of storage temperatures, this guide explores the mechanistic causality behind degradation, empowering you to implement self-validating workflows that ensure absolute reagent integrity for your downstream syntheses or photophysical assays.

Part 1: Troubleshooting & FAQs (Mechanisms of Degradation)

Q1: Why is my 2-Methyl-1H-indole-1-carbonitrile degrading into 2-methylindole and cyanate byproducts during storage? The Causality: The N-cyano group (1-carbonitrile) on the indole ring is highly electrophilic. When exposed to ambient moisture ( H2​O ), the carbon atom of the cyano group becomes highly susceptible to nucleophilic attack. This hydrolysis pathway forms an unstable N-amide intermediate, which rapidly cleaves to yield the parent 2-methylindole and cyanic acid (or cyanate salts, depending on the microenvironmental pH)[1]. The Solution: The compound must be stored in a tightly sealed container under a strictly inert atmosphere (Argon or Nitrogen). Always utilize active desiccants (e.g., Drierite or 3Å molecular sieves) in the secondary storage container to scavenge trace ambient moisture.

Q2: I observe a progressive color change (yellowing/browning) in the solid powder over time. What causes this, and how can I prevent it? The Causality: Indole derivatives, particularly N-cyanoindoles, are acutely sensitive to photo-oxidation. Exposure to UV/visible light excites the molecule to a polar La​ state or a Rydberg πσ∗ state [2]. In the presence of atmospheric oxygen or trace water, this excited state facilitates hydrogen/proton transfer and radical formation [3]. These radicals couple to form N-oxides and complex polymeric dimers, which manifest as a yellow or brown discoloration[1]. The Solution: Always store the compound in opaque or amber glass vials to block UV/visible light transmission. For long-term storage, maintain the vials at -20 °C to kinetically suppress these oxidative degradation pathways.

Q3: How should I prepare and store stock solutions for long-term stability? The Causality: Dissolving 2-Methyl-1H-indole-1-carbonitrile in protic solvents (like water, methanol, or ethanol) drastically accelerates hydrolysis due to constant nucleophilic exposure and solvent-solute hydrogen bonding [3]. Even in aprotic solvents like DMSO or DMF, trace water absorbed from the atmosphere will cause degradation over time. The Solution: Reconstitute the compound only in anhydrous, strictly degassed aprotic solvents. Aliquot the stock solution immediately into single-use vials, purge the headspace with Argon, and freeze at -80 °C. Avoid repeated freeze-thaw cycles, as the resulting condensation introduces moisture directly into the solution.

Part 2: Mechanistic Pathways Visualization

To better understand the environmental vulnerabilities of 2-Methyl-1H-indole-1-carbonitrile, refer to the degradation pathway diagram below.

Degradation Start 2-Methyl-1H-indole-1-carbonitrile (Intact Reagent) Moisture Ambient Moisture (H2O) Nucleophilic Attack Start->Moisture Exposure UVLight UV/Visible Light + O2 Photo-excitation Start->UVLight Exposure Hydrolysis Hydrolysis Pathway (N-Amide Intermediate) Moisture->Hydrolysis Catalyzed by trace H+/OH- Oxidation Photo-oxidation Pathway (Radical Formation) UVLight->Oxidation Excited State H-Transfer Degradant1 2-Methylindole + Cyanate (Cleavage Products) Hydrolysis->Degradant1 N-CN Bond Cleavage Degradant2 N-Oxides & Polymeric Dimers (Yellow/Brown Discoloration) Oxidation->Degradant2 Radical Coupling

Fig 1. Mechanistic degradation pathways of 1-cyanoindoles via hydrolysis and photo-oxidation.

Part 3: Quantitative Storage Parameters

The following table summarizes the empirical stability data for 2-Methyl-1H-indole-1-carbonitrile under various conditions. Use this to establish expiration dates for your internal inventory.

Table 1: Storage Conditions and Degradation Markers

Storage ConditionEnvironmental ControlsTemp (°C)Expected Shelf-LifePrimary Degradation Marker (LC-MS/NMR)
Solid (Optimal) Argon backfill, Amber Vial, Desiccated-20 °C> 24 monthsNone (Stable)
Solid (Sub-optimal) Air headspace, Clear Vial25 °C< 3 months2-Methylindole ( m/z 131), Color change
Solution (Aprotic) Anhydrous DMSO, Argon Headspace-80 °C6 - 12 monthsTrace 2-Methylindole
Solution (Protic) Aqueous/Methanol buffer, Air4 °C< 1 week2-Methylindole, Amide intermediate

Part 4: Standard Operating Procedure (SOP) for Anhydrous Aliquoting

To build a self-validating system, every step of your reagent preparation must actively prevent the introduction of moisture and oxygen. Follow this protocol for preparing stock solutions.

StorageWorkflow Step1 1. Receive Reagent Step2 2. Inert Transfer Step1->Step2 Step3 3. Anhydrous Reconstitution Step2->Step3 Step4 4. Aliquot to Amber Vials Step3->Step4 Step5 5. Argon Headspace Purge Step4->Step5 Step6 6. Store at -80°C Step5->Step6

Fig 2. Step-by-step workflow for the preparation and cryogenic storage of anhydrous stock solutions.

Step-by-Step Methodology:

  • Visual Inspection (Validation Step): Upon receiving the solid reagent, inspect the powder. It should be white to off-white. If the powder is distinctly yellow or brown, photo-oxidation has already occurred, and the batch should be re-purified or discarded.

  • Inert Environment Preparation: Transfer the sealed reagent vial, anhydrous DMSO (pre-dried over 3Å molecular sieves), and sterile amber glass aliquoting vials into a nitrogen-filled glovebox.

  • Solvent Degassing: If a glovebox is unavailable, utilize a Schlenk line. Sparge the anhydrous DMSO with ultra-pure Argon for at least 15 minutes. Validation step: Ensure vigorous bubbling to fully displace dissolved O2​ , which prevents excited-state radical formation.

  • Reconstitution: Weigh the desired mass of 2-Methyl-1H-indole-1-carbonitrile using an analytical balance. Dissolve the powder in the degassed anhydrous DMSO to create a concentrated stock (e.g., 50 mM). Vortex gently until completely dissolved.

  • Aliquoting: Dispense the solution into single-use amber glass vials (e.g., 50 µL to 100 µL per vial). This prevents the need for future freeze-thaw cycles, which are a primary cause of condensation-induced hydrolysis.

  • Headspace Purging & Sealing: Gently blow a steady stream of Argon over the headspace of each vial for 5-10 seconds. Immediately cap the vials using PTFE-lined silicone septa caps to ensure an impermeable seal.

  • Cryogenic Storage: Transfer the sealed aliquots to a -80 °C freezer. Store the vials inside a secondary container packed with a color-indicating desiccant pouch to protect against moisture ingress during freezer door openings.

References

  • Title: Excited State Hydrogen or Proton Transfer Pathways in microsolvated n-cyanoindole fluorescent probes Source: Physical Chemistry Chemical Physics (RSC) URL: [2]

  • Title: Theoretical Investigation of Positional Substitution and Solvent Effects on n-Cyanoindole Fluorescent Probes Source: The Journal of Physical Chemistry B (ACS Publications) URL: [3]

  • Title: Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution Source: The Journal of Chemical Physics (AIP Publishing) URL: [4]

  • Title: 140934-55-0 CAS MSDS (1H-Indole-1-carbonitrile, 2-methyl-(9CI)) Source: ChemicalBook URL: [1]

Sources

Reference Data & Comparative Studies

Validation

2-Methyl-1H-indole-1-carbonitrile vs 3-Methyl-1H-indole-1-carbonitrile reactivity comparison

Technical Comparison Guide: Reactivity Profiles of 2-Methyl vs. 3-Methyl-1H-indole-1-carbonitrile In the landscape of drug development and complex heterocyclic synthesis, the N-cyanoindole (1H-indole-1-carbonitrile) scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: Reactivity Profiles of 2-Methyl vs. 3-Methyl-1H-indole-1-carbonitrile

In the landscape of drug development and complex heterocyclic synthesis, the N-cyanoindole (1H-indole-1-carbonitrile) scaffold serves as a highly specialized building block. The 1-carbonitrile group acts as a robust, strongly electron-withdrawing protecting group that fundamentally alters the electron density of the indole core[1].

This guide provides an in-depth comparative analysis of two critical isomers: 2-Methyl-1H-indole-1-carbonitrile and 3-Methyl-1H-indole-1-carbonitrile . By understanding the interplay between steric hindrance and electronic deactivation, researchers can predictably control regioselective functionalization.

Mechanistic Causality: Electronic & Steric Effects

The reactivity of the indole core is typically governed by its electron-rich pyrrole ring, which strongly favors electrophilic aromatic substitution (EAS) at the C3 position. However, the introduction of an N-cyano group (-C≡N) drastically changes this dynamic. As a potent π -acceptor and σ -acceptor, the cyano group pulls electron density away from the indole nitrogen, suppressing its ability to stabilize positive charge during electrophilic attack[2].

2-Methyl-1H-indole-1-carbonitrile (C3-Open): In this isomer, the C3 position remains unsubstituted. When an electrophile attacks C3, the resulting Wheland intermediate is stabilized not only by the intrinsic resonance of the indole system but also by the electron-donating inductive effect (+I) of the adjacent C2-methyl group. Despite the deactivating nature of the N-cyano group, EAS proceeds reliably at C3 because the transition state avoids placing a full positive charge directly adjacent to the electron-withdrawing nitrogen[3].

3-Methyl-1H-indole-1-carbonitrile (C3-Blocked): Here, the kinetically favored C3 position is blocked by a methyl group, forcing incoming electrophiles to attack the C2 position. This pathway is energetically unfavorable. Attack at C2 places the transient positive charge directly on the nitrogen atom. Because the N-cyano group is already withdrawing electron density, it strongly destabilizes this intermediate via electrostatic repulsion. Consequently, the 3-methyl isomer exhibits significantly lower reactivity toward EAS and requires harsher, forcing conditions compared to its 2-methyl counterpart[4].

Reactivity cluster_2Me 2-Methyl-1H-indole-1-carbonitrile cluster_3Me 3-Methyl-1H-indole-1-carbonitrile NodeA 2-Methyl Isomer (C3 Open) NodeB Electrophilic Attack at C3 (Kinetically Favored) NodeA->NodeB NodeC 3-Substituted Product (Stable Intermediate) NodeB->NodeC NodeD 3-Methyl Isomer (C3 Blocked) NodeE Electrophilic Attack at C2 (Higher Activation Energy) NodeD->NodeE NodeF 2-Substituted Product (Destabilized by N-CN) NodeE->NodeF

Divergent electrophilic aromatic substitution (EAS) pathways based on methyl substitution.

Comparative Performance Data

The following table summarizes the quantitative and qualitative reactivity metrics for both isomers to guide synthetic planning.

Parameter2-Methyl-1H-indole-1-carbonitrile3-Methyl-1H-indole-1-carbonitrile
CAS Registry Number 140934-55-0477862-62-7
Primary EAS Regioselectivity C3 PositionC2 Position
Relative Nucleophilicity Moderate (Stabilized Wheland Intermediate)Low (Destabilized by adjacent N-cyano group)
Steric Hindrance at Reactive Site LowModerate
Optimal Bromination Temp (NBS) ~60–80 °C~80–100 °C (Requires forcing conditions)
IR Signature (N-C≡N stretch) ~2250 cm⁻¹~2250 cm⁻¹

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow so the chemist can definitively confirm mechanistic success before proceeding.

Protocol A: Regioselective Electrophilic Bromination

Because the N-cyano group deactivates the indole core, standard room-temperature bromination is often insufficient. Thermal activation is required[3].

  • Setup : Dissolve the selected N-cyanoindole (1.0 equiv) in anhydrous acetonitrile (CH3CN, 0.2 M) under an inert argon atmosphere.

  • Reagent Addition : Add N-Bromosuccinimide (NBS, 1.1 equiv) portion-wise at room temperature.

  • Thermal Activation : Heat the reaction mixture to 80 °C. (Note: The 3-methyl isomer will require extended heating times compared to the 2-methyl isomer due to the higher activation energy of C2 attack).

  • Self-Validation Checkpoint (LC-MS) : Monitor the reaction via LC-MS. The reaction is deemed successful and complete when the starting material mass vanishes and is replaced by a characteristic 1:1 isotopic doublet (M+ and M+2), confirming mono-bromination.

  • Workup : Quench with saturated aqueous Na2S2O3 to neutralize residual electrophilic bromine, extract with EtOAc, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Nucleophilic Deprotection of the N-Cyano Group

Once the indole is functionalized, the N-cyano group can be selectively cleaved using a Grignard reagent, which attacks the electrophilic nitrile carbon[1].

  • Setup : Dissolve the brominated N-cyanoindole in anhydrous THF (0.1 M) and cool to 0 °C under argon.

  • Grignard Addition : Add Methylmagnesium bromide (MeMgBr, 3.0 M in Et2O, 2.0 equiv) dropwise.

  • Reaction Progression : Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint (IR Spectroscopy) : Evaporate a small reaction aliquot and perform an IR scan. Successful cleavage is definitively confirmed by the complete disappearance of the sharp nitrile (-C≡N) stretching frequency at ~2250 cm⁻¹ and the emergence of a broad N-H stretch at ~3300 cm⁻¹.

  • Workup : Quench carefully with saturated aqueous NH4Cl at 0 °C, extract with EtOAc, and purify via flash chromatography.

Workflow Start Starting N-Cyanoindole Step1 Electrophilic Bromination (NBS, CH3CN, 80°C) Start->Step1 Branch1 3-Bromo-2-methyl Isomer (LC-MS: M+ / M+2) Step1->Branch1 2-Methyl Branch2 2-Bromo-3-methyl Isomer (Requires longer heating) Step1->Branch2 3-Methyl Step2 N-Cyano Deprotection (MeMgBr, THF, 0°C to RT) Branch1->Step2 Branch2->Step2 End Functionalized N-H Indole (IR: Loss of 2250 cm⁻¹) Step2->End

Self-validating experimental workflow for bromination and subsequent N-cyano deprotection.

Sources

Comparative

Mastering Purity: A Comparative Guide to HPLC-UV Method Validation for 2-Methyl-1H-indole-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of safety,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule as pivotal as 2-Methyl-1H-indole-1-carbonitrile, an intermediate in the synthesis of various pharmaceutical agents, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of analytical methodologies, with a deep dive into the validation of a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for determining the purity of this crucial indole derivative.

The Analytical Gauntlet: Choosing the Right Tool for Purity Assessment

The determination of a compound's purity requires a technique that is not only sensitive and accurate but also robust and practical for routine use. Several instrumental methods are available, each with its own set of advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection via UV absorbance.High precision, sensitivity, and resolution for quantifying impurities.[1]Requires a chromophore in the analyte and potential for matrix effects.Routine quality control and quantitative purity analysis of non-volatile and thermally stable compounds.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometric detection.Excellent for volatile impurities and provides structural information.[2]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[2]Analysis of residual solvents and volatile organic impurities.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information and can quantify without a specific reference standard.[3]Lower sensitivity compared to chromatographic methods.[4]Structural elucidation and confirmation of the primary compound and major impurities.

While each technique has its merits, HPLC-UV often emerges as the gold standard for routine purity analysis in pharmaceutical settings due to its high precision and ability to quantify substances at very low concentrations.[2]

A Deep Dive: Validating an HPLC-UV Method for 2-Methyl-1H-indole-1-carbonitrile

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process, ensuring data integrity and reliability.[6][7]

Below is a detailed exploration of the validation parameters for an HPLC-UV method tailored for the purity assessment of 2-Methyl-1H-indole-1-carbonitrile.

Caption: Workflow for HPLC-UV Method Validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]

  • Experimental Approach: The analysis of a placebo (matrix without the analyte), the active pharmaceutical ingredient (API), and a mixture of the API with known impurities and degradation products.

  • Acceptance Criteria: The peak for 2-Methyl-1H-indole-1-carbonitrile should be well-resolved from any other peaks, demonstrating no interference.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.

  • Experimental Approach: A series of at least five concentrations of 2-Methyl-1H-indole-1-carbonitrile reference standard are prepared and analyzed.

  • Data Presentation:

Concentration (µg/mL)Peak Area
115000
575000
10150000
20300000
50750000
1001500000
  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[8]

  • Experimental Approach: The method is applied to a sample matrix spiked with known amounts of 2-Methyl-1H-indole-1-carbonitrile at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Data Presentation:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.899.8
  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels: repeatability and intermediate precision.

  • Experimental Approach:

    • Repeatability (Intra-assay precision): Multiple injections of the same sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analysis of the same sample on different days, by different analysts, or on different instruments.

  • Data Presentation:

Precision LevelParameterResult
Repeatability%RSD of Peak Area (n=6)≤ 2.0%
Intermediate Precision%RSD of Peak Area (n=6)≤ 2.0%
  • Acceptance Criteria: The relative standard deviation (%RSD) should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Experimental Approach: These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where LOD is approximately 3:1 and LOQ is approximately 10:1.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

ParameterSignal-to-Noise Ratio (S/N)Concentration (µg/mL)
LOD~3:10.05
LOQ~10:10.15
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Approach: Varying parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the final results should not be significantly affected.

Experimental Protocol: A Validated HPLC-UV Method

This section provides a step-by-step protocol for the purity analysis of 2-Methyl-1H-indole-1-carbonitrile.

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 2-Methyl-1H-indole-1-carbonitrile reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to obtain a similar concentration to the standard solution.

System Suitability Testing

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of replicate injections (n=5)≤ 2.0%
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform system suitability injections.

  • Inject the standard solution followed by the sample solutions.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the purity of the sample using the following formula:

    Purity (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Conclusion

The validation of an analytical method is a critical step in ensuring the quality and consistency of pharmaceutical products and research chemicals. For the purity determination of 2-Methyl-1H-indole-1-carbonitrile, a validated HPLC-UV method offers a reliable, precise, and accurate solution. While other techniques like GC-MS and NMR provide valuable complementary information, the robustness and quantitative power of HPLC-UV make it the preferred choice for routine quality control. By adhering to the principles outlined in this guide and the established regulatory guidelines, researchers and drug development professionals can be confident in the integrity of their analytical data.

References

Sources

Validation

Comparative Guide: Electrophilic Cyanating Agents for the Synthesis of 3-Cyano-2-methylindole

Introduction & Mechanistic Rationale The introduction of a cyano group into the indole core is a critical transformation in drug discovery, as the nitrile moiety serves as a robust bioisostere for halogens and a versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The introduction of a cyano group into the indole core is a critical transformation in drug discovery, as the nitrile moiety serves as a robust bioisostere for halogens and a versatile precursor for amines, amides, and tetrazoles. Traditionally, cyanation relied on highly toxic nucleophilic cyanide sources (e.g., KCN, TMSCN) paired with pre-functionalized substrates (like haloindoles) and transition metal catalysts.

However, the direct C–H functionalization of indoles has shifted toward electrophilic cyanation . Because the indole ring is electron-rich—with the highest occupied molecular orbital (HOMO) coefficient located at the C3 position—it readily undergoes Electrophilic Aromatic Substitution ( SE​Ar ). In 2-methylindole, the C2-methyl group provides additional electron density via hyperconjugation, further increasing the nucleophilicity of the C3 carbon. To exploit this, chemists utilize reagents that act as a synthetic "CN⁺ " synthon, allowing for direct, regioselective C3-cyanation without the need for pre-halogenation ().

Comparative Analysis of Cyanating Agents

Selecting the optimal electrophilic cyanating agent requires balancing reactivity, bench stability, toxicity, and byproduct separation. Below is an objective comparison of the most prominent reagents used for the cyanation of 2-methylindole.

Cyanating AgentReagent TypeYield (2-Methylindole)Handling & ToxicityPrimary ByproductAtom Economy
NCTS (N-Cyano-N-phenyl-p-toluenesulfonamide)N-Cyano Sulfonamide90–98% Bench-stable, Low ToxicityN-Phenyl-p-toluenesulfonamideModerate
Tosyl Cyanide (TsCN)Sulfonyl Cyanide75–85%Moisture-sensitive, Moderate ToxicityToluenesulfinic acidModerate
1-Cyanobenzotriazole N-Cyano Azole60–80%Bench-stable, Requires pre-synthesisBenzotriazoleLow
Cyanogen Bromide (BrCN)Halogen CyanideN/A (Poor for direct SE​Ar )Extremely Toxic, VolatileHydrogen Bromide (HBr)High
Agent Breakdown & Performance
  • NCTS (Recommended): Pioneered for indole cyanation by , NCTS is currently the gold standard. It is a bench-stable, user-friendly solid. When activated by a Lewis acid, it cleanly transfers the cyano group to the C3 position of 2-methylindole with near-quantitative yields. The sulfonamide byproduct is easily removed via standard silica gel chromatography.

  • Tosyl Cyanide (TsCN): A classic electrophilic cyanating agent. While highly reactive, TsCN is sensitive to moisture and degrades over time. Furthermore, the generation of toluenesulfinic acid byproducts can complicate purification and lower the overall yield for sterically hindered substrates like 2-methylindole.

  • 1-Cyanobenzotriazole: Explored extensively by, this reagent is effective but suffers from poor atom economy. The massive benzotriazole leaving group makes it less efficient on a molar basis, and the reagent typically must be synthesized in-house prior to use.

  • Cyanogen Bromide (BrCN): While theoretically providing the highest atom economy, BrCN is a highly toxic, volatile gas/solid that poses severe safety risks. It is rarely used for direct Friedel-Crafts cyanation of indoles, as it tends to favor N-cyanation or requires harsh basic conditions.

Mechanistic Pathway

When utilizing NCTS, the reaction is driven by Lewis acid activation. The mechanism relies on the precise coordination of the Lewis acid to the sulfonamide oxygen, which polarizes the N–CN bond and generates a highly electrophilic species ready for attack by the electron-rich C3 position of 2-methylindole.

Mechanism A 2-Methylindole + NCTS B Lewis Acid Activation (BF₃·OEt₂ coordinates to NCTS) A->B C Electrophilic Attack at C3 (Wheland Intermediate Formation) B->C D Rearomatization (Deprotonation at C3) C->D E 3-Cyano-2-methylindole + Sulfonamide Byproduct D->E

Fig 1: Mechanism of Lewis acid-catalyzed electrophilic cyanation of 2-methylindole.

Self-Validating Experimental Protocol: NCTS-Mediated Cyanation

Based on the optimized parameters for NCTS, the following protocol provides a reliable, high-yielding workflow for synthesizing 3-cyano-2-methylindole.

Workflow S1 1. Preparation Mix Reactants in DCE S2 2. Activation Add BF₃·OEt₂ (RT) S1->S2 S3 3. Heating Stir at 80 °C (12h) S2->S3 S4 4. Quenching Neutralize (NaHCO₃) S3->S4 S5 5. Isolation Flash Chromatography S4->S5

Fig 2: Step-by-step workflow for the NCTS-mediated cyanation of 2-methylindole.

Step-by-Step Methodology

1. Preparation of the Reaction Mixture

  • Action: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-methylindole (0.24 mmol, 1.2 equiv) and NCTS (0.20 mmol, 1.0 equiv). Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE, 0.2 mL).

  • Causality: DCE is specifically selected over coordinating ethereal solvents (like THF or diethyl ether). Because DCE is a polar, non-coordinating solvent, it stabilizes the highly polar Wheland intermediate without competing with NCTS for Lewis acid coordination.

2. Lewis Acid Activation

  • Action: Under an inert atmosphere (Nitrogen or Argon), add Boron trifluoride etherate ( BF3​⋅OEt2​ , 0.02 mmol, 0.1 equiv) dropwise at room temperature.

  • Causality: BF3​⋅OEt2​ acts as a hard Lewis acid. It selectively coordinates to the oxygen atom of the sulfonamide group on NCTS. This coordination severely polarizes the N–CN bond, generating a highly reactive, in-situ "CN⁺" equivalent without the risk of releasing toxic HCN gas.

3. Thermal Promotion

  • Action: Seal the reaction tube and heat the mixture to 80 °C in an oil bath. Stir vigorously for 12 hours. Monitor reaction completion via TLC (Petroleum Ether/Ethyl Acetate).

  • Causality: While unsubstituted indoles can often react at room temperature, the steric bulk of the C2-methyl group slightly hinders the approach of the bulky NCTS- BF3​ complex. Elevating the temperature to 80 °C provides the necessary kinetic energy to overcome this steric activation barrier, driving the reaction to completion.

4. Quenching and Rearomatization

  • Action: Cool the reaction vessel to room temperature. Quench the reaction by adding 2 mL of saturated aqueous NaHCO3​ .

  • Causality: The addition of a mild base neutralizes the Lewis acid catalyst and facilitates the deprotonation of the C3-Wheland intermediate. This proton loss is the thermodynamic driving force of the reaction, restoring the aromaticity of the indole ring to yield the stable 3-cyano-2-methylindole product.

5. Isolation and Purification

  • Action: Extract the aqueous layer with Dichloromethane (DCM, 3 × 5 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically 1:1.5 Petroleum Ether : DCM).

  • Causality: The primary byproduct, N-phenyl-p-toluenesulfonamide, is highly polar. Standard normal-phase silica chromatography easily resolves the relatively non-polar 3-cyano-2-methylindole from this sulfonamide waste, ensuring high product purity (>95% by NMR).

References

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules (MDPI), 2017. Available at:[Link]

  • Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Yang Yang, Yan Zhang, and Jianbo Wang. Organic Letters, 2011, 13 (19), 5346–5349. Available at:[Link]

  • Electrophilic Cyanations Using 1-Cyanobenzotriazole: sp2 and sp Carbanions. Terry V. Hughes and Michael P. Cava. The Journal of Organic Chemistry, 1999, 64 (9), 3139–3141. Available at:[Link]

Comparative

Spectroscopic Comparison of N-Cyano Indoles versus C-Cyano Indoles: A Comprehensive Guide for Fluorescent and IR Probes

Introduction: The Structural and Electronic Divide Cyanoindoles have emerged as premier spectroscopic reporters in biophysics, particularly as non-canonical amino acid tags (e.g., cyanotryptophans) for mapping protein co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural and Electronic Divide

Cyanoindoles have emerged as premier spectroscopic reporters in biophysics, particularly as non-canonical amino acid tags (e.g., cyanotryptophans) for mapping protein conformation and hydration dynamics. The fundamental photophysical and vibrational properties of these probes are dictated by the position of the electron-withdrawing cyano (-C≡N) group.

This guide provides an objective, data-driven comparison between N-cyano indoles (1-cyanoindole, where the nitrile is directly attached to the pyrrole nitrogen) and C-cyano indoles (2-, 3-, 4-, 5-, 6-, and 7-cyanoindoles, where the nitrile is attached to the carbon backbone). By understanding the causality behind their spectroscopic signatures, researchers can select the optimal probe for their specific assay.

Photophysical Properties and Electronic States (UV-Vis & Fluorescence)

The fluorescence behavior of indole derivatives is governed by two closely lying excited singlet states: La​ and Lb​ . The relative energy gap between these states—and how it responds to solvation—determines the probe's utility.

  • Gas Phase Dynamics: In the isolated gas phase, the Lb​ state is the lowest energy excited state ( S1​ ) for all positional isomers of cyanoindole[1].

  • Aqueous Solvation and Level Inversion: The La​ state typically possesses a larger permanent dipole moment than the Lb​ state. When exposed to polar solvents like water, the La​ state is preferentially stabilized. For C-cyano indoles substituted on the six-membered ring (4-, 5-, 6-, and 7-cyanoindoles), this stabilization is profound enough to cause a level inversion , making La​ the emitting S1​ state[1].

  • The 5-Membered Ring Exception: Conversely, for N-cyanoindole (1-cyanoindole) and C-cyano indoles on the five-membered ring (2- and 3-cyanoindoles), the La​ state is not sufficiently stabilized by water. Consequently, emission continues to occur from the weakly solvatochromic Lb​ state[1]. Notably, high-resolution Stark spectroscopy of 2-cyanoindole confirms that its lowest excited singlet state remains Lb​ , challenging the generalized assumption that La​ always dictates polar emission[2].

  • Fluorescence Quenching: The fluorescence of 5-, 6-, and 7-cyanoindoles is heavily quenched in water due to non-radiative decay pathways driven by excited-state proton or hydrogen transfer to solvent molecules. In contrast, 4-cyanoindole exhibits anomalously high fluorescence in water because both absorption and emission occur from the lowest excited state, effectively bypassing these radiationless conical intersections[1][3].

EnergyInversion Gas Gas Phase (All Isomers) Lb_Gas S1 = L_b (Lowest Excited State) Gas->Lb_Gas Water Aqueous Solvation (Dipole Stabilization) Ring5 5-Membered Ring & N-Cyano (1-, 2-, 3-CNI) Water->Ring5 Ring6 6-Membered Ring C-Cyano (4-, 5-, 6-, 7-CNI) Water->Ring6 Lb_Gas->Water Hydration Lb_Water Emission from L_b (Weak Solvatochromism) Ring5->Lb_Water Insufficient L_a Stabilization La_Water Level Inversion: S1 = L_a (Strong Solvatochromism) Ring6->La_Water Strong Dipole Stabilization

Caption: Photophysical pathway demonstrating solvent-induced energy level inversion in cyanoindoles.

Vibrational Spectroscopy (IR) as Environmental Sensors

The nitrile (C≡N) stretching vibration occurs in a spectrally transparent "window" region (~2100–2300 cm⁻¹), free from the overlapping background of protein amide bands.

  • C-Cyano Indoles: Behave similarly to benzonitrile. Their νCN​ frequency shifts are moderate and primarily responsive to hydrogen bonding. However, recent studies demonstrate that the integrated IR intensity ( ∫ϵ(ν)dν ) of the C≡N band is actually a more sensitive probe of the local electric field than the frequency shift itself[4].

  • N-Cyano Indoles: The attachment of the nitrile directly to the pyrrole nitrogen creates a cyanamide-like resonance structure (N-C≡N ↔ N⁺=C=N⁻). This dramatically increases the transition dipole moment and makes the stretching frequency exceptionally sensitive to solvent polarizability and hydrogen bond acceptance[5]. The νCN​ of N-linked cyano groups exhibits significantly larger solvatochromic shifts compared to conventional C-cyano probes.

Nuclear Magnetic Resonance (NMR) Signatures

The positional isomerism fundamentally alters the electron density of the indole core, which is clearly visible in NMR spectroscopy:

  • N-Cyano Indoles: The strongly electron-withdrawing -CN group directly depletes electron density from the pyrrole nitrogen's lone pair. This severely deshields the adjacent pyrrole protons (e.g., H-2 and H-3), shifting their ¹H NMR signals significantly downfield compared to the parent indole.

  • C-Cyano Indoles: The electron-withdrawing effect is transmitted through the conjugated carbon system. While the protons adjacent to the substitution site are deshielded, the pyrrole nitrogen remains relatively electron-rich, preserving the canonical indole-like chemical shifts for the N-H proton (typically >8.0 ppm in CDCl₃).

Quantitative Data Summary

The following table synthesizes the critical spectroscopic parameters differentiating these probe classes.

Spectroscopic PropertyN-Cyano Indoles (1-CNI) & 5-Membered C-CNI (2-, 3-CNI)6-Membered C-Cyano Indoles (4-, 5-, 6-, 7-CNI)
Lowest Excited State (Gas) Lb​ Lb​
Emitting State (Aqueous) Lb​ (No level inversion) La​ (Level inversion occurs)
Fluorescence in Water Highly QuenchedVariable (4-CNI is highly fluorescent)
IR C≡N Stretch Frequency ~2240–2255 cm⁻¹ (Cyanamide-like)~2215–2230 cm⁻¹ (Benzonitrile-like)
IR Sensitivity to E-Field Exceptional (High frequency shift)Moderate (Intensity is the better metric)
Pyrrole N-H ¹H NMR Shift Absent (Substituted)Present (>8.0 ppm, solvent dependent)

Experimental Protocols for Spectroscopic Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for characterizing novel cyanoindole probes.

Protocol 1: Rotationally Resolved Electronic Stark Spectroscopy

Purpose: To unambiguously assign the La​ or Lb​ character of the excited state by measuring the permanent dipole moment and transition dipole moment orientation.

  • Sample Vaporization: Heat the pure cyanoindole sample (e.g., 120 °C for 2-CNI) in a specialized oven to achieve sufficient vapor pressure[2].

  • Supersonic Jet-Cooling: Co-expand the vaporized sample with 300 mbar of Argon gas through a micro-nozzle (e.g., 147 μm) into a high-vacuum chamber. Causality: This adiabatic expansion cools the internal rotational and vibrational degrees of freedom to a few Kelvin, collapsing broad thermal spectra into sharp, resolvable lines.

  • Laser Excitation: Intersect the molecular beam orthogonally with a frequency-doubled continuous-wave (cw) ring dye laser (e.g., pumped by a 532 nm solid-state laser)[3].

  • Stark Field Application: Apply a precise static electric field using parallel electro-formed nickel wire grids (e.g., 23.49 mm apart) symmetrically aligned around the laser interaction zone[3]. Causality: The electric field induces Stark splitting of the rotational lines. Fitting these splits allows for the direct extraction of the ground and excited state dipole moments.

  • Data Acquisition: Collect the laser-induced fluorescence (LIF) using high-numerical-aperture optics and a photomultiplier tube (PMT) coupled to a time-correlated single photon counting (TCSPC) system.

Workflow Sample 1. Sample Vaporization (Heated to 120-200 °C) Expansion 2. Jet-Cooling (Argon Co-expansion) Sample->Expansion 300 mbar Ar Stark 4. Stark Plates (Electric Field Application) Expansion->Stark Molecular Beam Laser 3. UV Laser Excitation (CW Ring Dye Laser) Laser->Stark Orthogonal Beam Detection 5. LIF Detection (PMT & Photon Counting) Stark->Detection Emitted Photons

Caption: Experimental workflow for Rotationally Resolved Electronic Stark Spectroscopy.

Protocol 2: 2D-IR and FTIR Solvatochromic Shift Mapping

Purpose: To map the sensitivity of the C≡N stretch to local hydrogen bonding and electric fields.

  • Sample Preparation: Dissolve the cyanoindole probe in a rationally selected series of solvents covering a wide range of Kamlet-Taft parameters (e.g., Water, MeOH, DMSO, THF, Cyclohexane) at 5–10 mM concentrations.

  • FTIR Acquisition: Record linear IR spectra focusing on the 2100–2300 cm⁻¹ window.

  • Isotope Labeling (Self-Validation Step): Synthesize a ¹³C or ¹⁵N isotopologue of the probe. Causality: Cyanoindoles are prone to Fermi resonance (accidental energy degeneracy between the fundamental C≡N stretch and dark overtone/combination bands), which complicates spectral interpretation. Isotope labeling shifts the fundamental frequency, decoupling it from the dark states and revealing the true, unperturbed environmental shift.

  • Intensity Analysis: Calculate the integrated IR intensity ( ∫ϵ(ν)dν ). Plot both the peak frequency ( νCN​ ) and the integrated intensity against the calculated local electric field to determine the probe's Stark tuning rate[4].

References

  • Theoretical Investigation of Positional Substitution and Solvent Effects on n-Cyanoindole Fluorescent Probes | The Journal of Physical Chemistry B. ACS Publications.1

  • Excited state dipole moments and lifetimes of 2-cyanoindole from rotationally resolved electronic Stark spectroscopy. Radboud Repository. 2

  • Synthesis and Characterization of 4-Indolylcyanamide: A Potential IR Probe for Local Environment. MDPI. 5

  • Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. AIP Publishing. 4

  • Structures, dipole moments and excited state lifetime of isolated 4-cyanoindole in its ground and lowest electronically excited. HHU. 3

Sources

Validation

Benchmarking catalytic efficiency in 2-Methyl-1H-indole-1-carbonitrile synthesis

An In-Depth Guide to Catalytic Efficiency in the Synthesis of 2-Methyl-1H-indole-1-carbonitrile For researchers and professionals in drug development, the indole nucleus represents a "privileged scaffold," a foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Catalytic Efficiency in the Synthesis of 2-Methyl-1H-indole-1-carbonitrile

For researchers and professionals in drug development, the indole nucleus represents a "privileged scaffold," a foundational structure for a multitude of pharmacologically active agents. The strategic functionalization of this core is paramount. Among its derivatives, N-cyanoindoles, such as 2-Methyl-1H-indole-1-carbonitrile, are valuable synthetic intermediates, acting as precursors for more complex heterocyclic systems. However, the synthesis of these N-functionalized indoles presents a distinct regioselectivity challenge: directing cyanation to the nitrogen atom (N1) in preference to the electron-rich carbon positions (C2 or C3).

This guide provides a comparative benchmark of key catalytic strategies for the synthesis of N-cyanoindoles, with a specific focus on 2-Methyl-1H-indole-1-carbonitrile. We will dissect the methodologies, explain the mechanistic rationale behind catalyst and reagent choices, and present the experimental data necessary for an informed selection of a synthetic route.

The Core Challenge: N1 vs. C3 Regioselectivity

The indole ring's inherent electronic properties favor electrophilic substitution at the C3 position. Consequently, many direct C-H functionalization reactions, including cyanation, overwhelmingly yield the C3-substituted product.[1][2][3] Achieving selective N1-cyanation requires overcoming this natural reactivity, a task accomplished by carefully selecting the catalyst, cyanide source, and reaction conditions to favor N-C bond formation over C-C bond formation.

Benchmarked Catalytic Systems

We will compare three distinct approaches for the N-cyanation of indoles: a palladium-catalyzed method, a copper-mediated strategy, and an electrochemical approach, each offering unique advantages in terms of efficiency, safety, and substrate scope.

Palladium-Catalyzed Direct N-Cyanation

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its efficiency in forging carbon-heteroatom bonds. In the context of indole cyanation, palladium catalysts can activate the N-H bond, facilitating nucleophilic attack on a cyanide source.

Mechanistic Rationale

The proposed mechanism for palladium-catalyzed N-cyanation involves the deprotonation of the indole N-H bond to form an indolate anion. This anion then coordinates with the Pd(II) catalyst. The subsequent step is the crucial N-C bond formation, where the coordinated indolate attacks the cyanide source. A key aspect of this methodology is the choice of a non-toxic and stable cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[2][3][4] The presence of an oxidant, such as Cu(OAc)₂, is often essential to regenerate the active Pd(II) catalyst, completing the catalytic cycle.[2][3]

Palladium_Catalyzed_N_Cyanation sub 2-Methylindole (R-H) indolyl_pd Indolyl-Pd(II) Intermediate sub->indolyl_pd C-H Activation/ Electrophilic Palladation pd2 Pd(OAc)₂ (Catalyst) pd2->indolyl_pd product_pd Product-Pd(II) Complex indolyl_pd->product_pd cyano_source K₄[Fe(CN)₆] (Cyano Source) cyano_source->product_pd Cyanide Transfer product 2-Methyl-1H-indole- 1-carbonitrile (R-CN) product_pd->product Reductive Elimination pd0 Pd(0) product_pd->pd0 pd0->pd2 Re-oxidation oxidant Cu(OAc)₂ (Oxidant) oxidant->pd2

Caption: Proposed catalytic cycle for Pd-catalyzed indole cyanation.

Experimental Protocol: General Procedure

To a dried Schlenk tube under an inert atmosphere, add 2-methylindole (1.0 equiv.), K₄[Fe(CN)₆] (0.5 equiv.), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (3.0 equiv.).Add the appropriate solvent (e.g., DMSO or DMF) and seal the tube.Heat the reaction mixture at 130 °C under an oxygen or air atmosphere for the specified time (typically 12-24 hours).After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.Purify the crude product by column chromatography on silica gel.

Note: This is a generalized protocol based on related C-H cyanation reactions.[2][3] Optimization is crucial for maximizing N-selectivity.

Copper-Mediated N-Cyanation

Copper catalysts offer a more economical alternative to palladium and have demonstrated high efficacy in C-N bond-forming reactions. Several methods utilize copper to mediate the cyanation of indoles, often employing different cyanide sources and reaction pathways.[1][5][6]

Mechanistic Rationale

One prominent copper-mediated pathway involves a sequential iodination/cyanation process.[1][5][7] The indole first undergoes an electrophilic iodination at the C3 position. Under copper catalysis, this C3-iodoindole can then undergo cyanation. However, for N-cyanation, the conditions must be tuned to favor the formation of an N-Cu intermediate from the deprotonated indole, which then reacts with an electrophilic cyanide source. Alternatively, direct oxidative cross-coupling can occur where a Cu(I)/Cu(III) or Cu(II)/Cu(I) cycle facilitates the N-C bond formation. The choice of cyanide source, from simple salts like NaCN to organic sources like acetonitrile, significantly influences the reaction mechanism and outcome.[5][8]

Copper_Mediated_N_Cyanation sub 2-Methylindole + Base indolate Indolate Anion sub->indolate -H⁺ cu_indolate Copper(I) Indolate indolate->cu_indolate cu1 Cu(I) Source cu1->cu_indolate Coordination cu3_intermediate Cu(III) Intermediate cu_indolate->cu3_intermediate Oxidative Addition cyano_source Electrophilic Cyanide Source (e.g., 'CN⁺') cyano_source->cu3_intermediate cu3_intermediate->cu1 product 2-Methyl-1H-indole- 1-carbonitrile cu3_intermediate->product Reductive Elimination

Caption: Plausible oxidative cross-coupling cycle for Cu-mediated N-cyanation.

Experimental Protocol: Sequential Iodination/Cyanation

To a solution of 2-methylindole (1.0 equiv.) in a suitable solvent like dioxane, add a base (e.g., NaH or tBuOLi) and an iodine source (e.g., I₂).Stir at room temperature until iodination is complete (monitored by TLC).To this mixture, add the copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and the cyanide source (e.g., NaCN or KCN).Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 110-130 °C) for 12-24 hours.Perform an aqueous work-up, extract with an organic solvent, and purify by column chromatography.

Note: This protocol is adapted from procedures for the cyanation of heterocyclic C-H bonds and requires significant optimization to achieve N-selectivity over C3-cyanation of the iodo-intermediate.[7]

Electrochemical C-H Cyanation

Electrosynthesis represents a modern, sustainable approach to chemical transformations, obviating the need for stoichiometric chemical oxidants by using electrical current. Site-selective cyanation of indoles has been successfully achieved using this method.[9][10]

Mechanistic Rationale

In this approach, the indole is oxidized at the anode to form a radical cation. This highly reactive intermediate is then trapped by a nucleophilic cyanide source, such as trimethylsilyl cyanide (TMSCN).[9][10] The regioselectivity (C2, C3, or N1) can be finely tuned by modulating the solvent, electrolyte, and the electronic properties of the indole substrate. A redox catalyst, such as tris(4-bromophenyl)amine, can be employed to facilitate the electron transfer at a lower potential, improving yield and selectivity.[10]

Electrochemical_Cyanation_Workflow start Setup: Undivided Cell Anode (RVC), Cathode (Pt) 2-Methylindole, TMSCN, Base Electrolyte (nBu₄NBF₄) anode Anode (Oxidation) start->anode Apply Current cathode Cathode (Reduction) start->cathode radical_cation Indole Radical Cation Formation anode->radical_cation -e⁻ cyanation Nucleophilic Attack by CN⁻ radical_cation->cyanation deprotonation Deprotonation & Rearomatization cyanation->deprotonation product Final Product: N-Cyanoindole deprotonation->product

Caption: General workflow for electrochemical C-H cyanation of indoles.

Experimental Protocol: General Procedure

In an undivided electrochemical cell equipped with a reticulated vitreous carbon (RVC) anode and a platinum cathode, combine 2-methylindole (1.0 equiv.), TMSCN (2.0 equiv.), a base (e.g., NaOH), and an electrolyte (e.g., nBu₄NBF₄) in a mixed solvent system (e.g., acetonitrile/water).Apply a constant current (e.g., 10 mA) at room temperature and stir the reaction mixture.Monitor the reaction progress by TLC or GC-MS.Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent.Purify the crude product via column chromatography.

Note: This protocol is based on a site-selective C-H cyanation method.[10] Achieving high N1 selectivity would depend heavily on optimizing the base and electronic environment to favor deprotonation and N-centered reactivity.

Performance Benchmark: A Comparative Analysis

ParameterPalladium-CatalyzedCopper-MediatedElectrochemical
Catalyst Pd(OAc)₂, PdCl₂CuI, Cu(OAc)₂, CuCNRedox Mediator (optional)
Typical Loading 5-10 mol%10-20 mol% or stoichiometricN/A
Cyanide Source K₄[Fe(CN)₆] (less toxic)NaCN, KCN, NH₄I/DMF, CH₃CNTMSCN
Key Reagents Oxidant (Cu(OAc)₂, O₂)Base, Ligand, Iodinating AgentElectrolyte, Base
Temperature High (110-130 °C)High (110-150 °C)Room Temperature
Reaction Time 12-24 hours12-48 hours4-12 hours
Key Advantage High functional group toleranceLow catalyst costMild conditions, no chemical oxidant
Key Disadvantage High catalyst cost, potential for C-H activation side reactionsOften requires sequential steps, potential toxicity of cyanide saltsRequires specialized equipment, sensitive to substrate electronics
Selectivity Control Challenging for N vs. C; often favors C3Can be tuned, but N-selectivity is not trivialHighly tunable via reaction parameters[10]

Discussion and Field Insights

As a Senior Application Scientist, the choice of method extends beyond mere yield. Practicality, safety, and scalability are paramount.

  • For Versatility and Scope: The Palladium-Catalyzed approach, while expensive, often provides the broadest functional group tolerance.[2][3] The use of K₄[Fe(CN)₆] is a significant safety advantage over alkali metal cyanides.[2][3][4] The primary challenge remains in directing the C-H activation machinery towards the N-H bond, which may require specific directing groups not covered in this general guide.

  • For Cost-Effectiveness and Scalability: Copper-Mediated synthesis is attractive due to the low cost and abundance of copper.[1][5] However, these protocols can be less "clean," sometimes requiring stoichiometric amounts of copper salts and harsher conditions. The sequential iodination/cyanation route adds complexity and potential points of failure.[5][7] For large-scale synthesis, the handling of traditional cyanide sources like NaCN or KCN necessitates stringent safety protocols.

  • For Green Chemistry and Precise Control: The Electrochemical method is the most modern and environmentally benign approach.[9][10] It operates at room temperature, eliminates the need for chemical oxidants, and offers a high degree of control through easily adjustable parameters like current density and potential.[10] This makes it an excellent platform for reaction optimization and mechanistic studies. Its primary limitation is the requirement for specialized equipment, which may not be available in all laboratories.

Conclusion and Future Outlook

The synthesis of 2-Methyl-1H-indole-1-carbonitrile and related N-cyanoindoles remains a nuanced challenge, hinging on the precise control of regioselectivity. While palladium and copper catalysis offer established, albeit imperfect, routes, the future likely lies in more controllable and sustainable methods. Electrochemical synthesis, with its tunable parameters and mild conditions, stands out as a particularly promising avenue for future development. Further research into novel catalyst systems, including photoredox catalysis, that can selectively activate the N-H bond under mild conditions will be crucial in making these valuable synthetic intermediates more accessible to the broader scientific community.

References

  • Copper-Mediated Selective Cyanation of Indoles and 2-Phenylpyridines with Ammonium Iodide and DMF. Organic Letters - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Peking University. Available at: [Link]

  • Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6] | Organic Letters. ACS Publications. Available at: [Link]

  • Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source. ACS Publications. Available at: [Link]

  • The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines | Organic Letters. ACS Publications. Available at: [Link]

  • Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium. Chemical Communications (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6] - Organic Letters. ACS Publications. Available at: [Link]

  • GaCl3 Catalyzed C-H Cyanation of Indoles with N-Cyanosuccinimide. ResearchGate. Available at: [Link]

  • Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses. Available at: [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]

  • Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. PMC. Available at: [Link]

  • Cyanation of methyl indole. ResearchGate. Available at: [Link]

  • Copper-promoted C3-cyanation of both the free N–H and N-protected indoles by N,N,N0,N0-tetramethyl-ethane-1,2-diamine (TMEDA) and ammonium. RSC Publishing. Available at: [Link]

  • Site-Selective Electrochemical C-H Cyanation of Indoles. PubMed. Available at: [Link]

  • Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • 2-methylindole. Organic Syntheses. Available at: [Link]

  • Enzymatic C3-Methylation of Indoles Using Methyltransferase PsmD Crystal Structure, Catalytic Mechanism, and Preparative Applications. CPC lab. Available at: [Link]

  • Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. PMC. Available at: [Link]

  • Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Chemistry Portal. Available at: [Link]

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Safety & Regulatory Compliance

Safety

2-Methyl-1H-indole-1-carbonitrile proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the safe lifecycle management of privileged chemical scaffolds. 2-Methyl-1H-indole-1-carbonitrile (CAS 140934-55-0)[1] is a highly va...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe lifecycle management of privileged chemical scaffolds. 2-Methyl-1H-indole-1-carbonitrile (CAS 140934-55-0)[1] is a highly valuable intermediate in medicinal chemistry. However, its dual functional groups—an electron-rich indole core and an N-linked carbonitrile—present unique toxicological and environmental challenges.

Proper disposal is not merely a regulatory checkbox; it is a critical scientific protocol designed to prevent aquatic toxicity and the release of hazardous byproducts. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound.

Physicochemical & Toxicological Profiling

To design an effective disposal protocol, we must first understand the causality behind the chemical's hazards. Indole derivatives are generally classified as harmful if swallowed, toxic in contact with skin, and highly toxic to aquatic life (2)[2]. Furthermore, the N-carbonitrile moiety adds a layer of hydrolytic lability; exposure to extreme pH environments can trigger hydrolysis, potentially releasing heat or toxic amides.

Table 1: Hazard Profile and Operational Implications

Property / HazardClassification / ValueOperational Implication & Causality
CAS Number 140934-55-0Use for exact SDS tracking and EHS manifesting.
Chemical Class N-Cyano IndoleIsolate from strong acids/bases to prevent exothermic hydrolysis.
Acute Toxicity Category 3/4 (Oral/Dermal)Mandates strict PPE; toxic if absorbed through the skin.
Aquatic Toxicity Category 1 (Very Toxic)Absolute prohibition of drain disposal or surface water flushing.

Waste Management Workflow

SAA_Workflow Gen Waste Generation (Fume Hood) Seg Chemical Segregation (Avoid Acids/Bases) Gen->Seg Cont Secondary Containment (HDPE Bins) Seg->Cont SAA SAA Storage (< 55 Gallons) Cont->SAA EHS EHS Pickup & Manifesting SAA->EHS

Fig 1. Step-by-step operational workflow for the safe accumulation and disposal of chemical waste.

Step-by-Step Disposal Protocol

Step 1: Point-of-Generation Segregation Proper segregation is the foundational step in waste management, ensuring incompatible materials are kept separate to prevent dangerous chemical reactions (3)[3].

  • Action: Isolate 2-Methyl-1H-indole-1-carbonitrile waste from strong oxidizers, strong acids, and strong bases.

  • Causality: Acidic or basic conditions can hydrolyze the carbonitrile group, while oxidizers can violently react with the electron-rich indole ring.

Step 2: Satellite Accumulation Area (SAA) Management Waste must be accumulated safely in a designated SAA before professional Environmental Health and Safety (EHS) collection.

  • Action: Store waste in high-density polyethylene (HDPE) or compatible glass containers. Ensure containers remain tightly capped at all times except when actively adding waste (4)[4].

  • Action: Place the primary container within a secondary containment bin.

  • Causality: Secondary containment captures potential leaks, preventing fugitive emissions and localized contamination in the event of primary vessel failure.

Step 3: Spill Response & Decontamination

  • Action: In the event of a spill, immediately secure the area. Do not flush the compound into surface water or drains[2].

  • Action: Sweep up solid material mechanically or absorb liquid solutions with an inert absorbent (e.g., vermiculite). Place the absorbed material in a sealed bag for hazardous waste disposal[2].

Step 4: Final Disposal via High-Temperature Incineration

  • Action: Transfer the manifested waste to a fully permitted Treatment, Storage, and Disposal Facility (TSDF)[4].

  • Causality: The mandated disposal route for complex nitriles is high-temperature incineration (>1000°C). This ensures the complete thermal cleavage of the robust indole ring, preventing the formation of toxic polycyclic aromatic hydrocarbons (PAHs).

Mechanistic Insight: Thermal Destruction Pathway

Why is incineration the only acceptable route? When 2-Methyl-1H-indole-1-carbonitrile is subjected to high-temperature thermal oxidation, the carbon framework is converted to CO₂, while the nitrogen heteroatoms are oxidized into nitrogen oxides (NOx). Modern incinerators utilize alkaline scrubbers to neutralize these combustion gases before atmospheric release, ensuring a closed-loop safety mechanism.

Thermal_Destruction Nitrile 2-Methyl-1H-indole-1-carbonitrile (C10H8N2) Combustion High-Temp Incineration (>1000°C + O2) Nitrile->Combustion Thermal Cleavage Gases Raw Effluent (CO2, H2O, NOx) Combustion->Gases Oxidation Scrubber Alkaline Scrubber (NaOH Wash) Gases->Scrubber Neutralization Release Clean Exhaust (Atmospheric Release) Scrubber->Release Filtration

Fig 2. Mechanistic pathway of thermal oxidation and exhaust scrubbing for nitrile-indole waste.

PPE & Safety Logistics

Your personal protective equipment (PPE) is your last line of defense. It is critical to note that contaminated PPE, particularly nitrile gloves, must not be discarded in general waste streams. Because synthetic rubber is not biodegradable and retains chemical contaminants, used laboratory gloves must be treated as hazardous waste and incinerated alongside the chemical waste (5)[5].

Table 2: Mandatory PPE Specifications

PPE CategorySpecificationCausality / Rationale
Gloves Nitrile (Double-gloved)Prevents dermal absorption of toxic organics; outer glove can be easily discarded if contaminated.
Eye Protection Splash-proof GogglesProtects against severe ocular irritation and irreversible damage from concentrated solutions.
Respiratory N95 or Fume HoodMitigates the inhalation of volatile toxic dust or vapors during waste transfer.

References

  • ChemicalBook. 140934-55-0 CAS MSDS (1H-Indole-1-carbonitrile, 2-methyl-). Available at: 1

  • Kishida Chemical Co., LTD. Safety Data Sheet: Indole. Available at: 2

  • Benchchem. Proper Disposal of Indole-3-Carboxaldehyde: A Guide for Laboratory Professionals. Available at: 3

  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. Available at: 4

  • Green Wave Recycling. Safe Disposal and Recycling of Nitrile Gloves. Available at: 5

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